GSK046
Description
This compound is a Unknown drug.
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRZGLUFOZRGD-YCMKEVRSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GSK046 (iBET-BD2) in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046, also known as iBET-BD2, is a potent, selective, and orally bioavailable small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails.[5][6] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 allows for a more nuanced modulation of transcriptional programs, with a pronounced impact on inflammatory and immune responses.[5] This technical guide provides an in-depth overview of the core mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Selective Inhibition of BET BD2
The primary mechanism of action of this compound is its competitive binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins.[4][5] This selective inhibition prevents the recruitment of BET proteins to acetylated chromatin regions, thereby modulating the transcription of specific sets of genes, particularly those involved in inflammatory responses.[5]
While the BD1 domain is primarily associated with the maintenance of steady-state gene expression, the BD2 domain is more critically involved in the rapid induction of gene expression following inflammatory stimuli.[5][7] By selectively blocking BD2, this compound can effectively suppress the expression of pro-inflammatory cytokines and chemokines without causing the broad anti-proliferative effects associated with pan-BET inhibitors.[5] This domain-selective inhibition offers a promising therapeutic strategy for a range of immuno-inflammatory diseases.[2][5]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. In a normal inflammatory response, transcription factors like NF-κB are activated and recruit BET proteins to the chromatin. The BET proteins, in turn, recruit transcriptional machinery to initiate the expression of pro-inflammatory genes. This compound disrupts this process by preventing the binding of the BD2 domain of BET proteins to acetylated histones.
Caption: this compound selectively inhibits the BD2 domain of BET proteins.
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound (iBET-BD2)
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 BD2 | TR-FRET | 264 | [1][2][3][4] |
| BRD3 BD2 | TR-FRET | 98 | [1][2][3][4] |
| BRD4 BD2 | TR-FRET | 49 | [1][2][3][4] |
| BRDT BD2 | TR-FRET | 214 | [1][2][3][4] |
| MCP-1 Production (LPS-stimulated PBMCs) | Cellular Assay | pIC50 = 7.5 | [2] |
Table 2: In Vitro Selectivity of this compound (iBET-BD2) for BD2 over BD1
| BET Protein | BD1 IC50 (nM) | BD2 IC50 (nM) | Selectivity (Fold) | Reference |
| BRD2 | >10,000 | 264 | >38 | [5] |
| BRD3 | >10,000 | 98 | >102 | [5] |
| BRD4 | >10,000 | 49 | >204 | [5] |
| BRDT | >10,000 | 214 | >47 | [5] |
Table 3: Effects of this compound on Immune Cell Function
| Cell Type | Assay | Endpoint Measured | Effect of this compound | Concentration | Reference |
| Human PBMCs | LPS Stimulation | MCP-1 Production | Inhibition | pIC50 = 7.5 | [2] |
| Human primary CD4+ T cells | T-cell co-culture | IFNγ, IL-17A, IL-22 production | Inhibition | 0.01-10 µM | [1] |
| Human primary CD4+ T cells | T-cell co-culture | Proliferation | No effect | 0.01-10 µM | [1] |
| Mouse | T-cell dependent immunization (KLH) | Anti-KLH IgM production | Reduction | 40 mg/kg/day | [1] |
Experimental Protocols
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay for MCP-1 Production
This assay is used to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of the chemokine MCP-1 in human PBMCs stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and plate in 96-well plates at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (typically a 10-point dose-response curve, e.g., 1 nM to 10 µM) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
MCP-1 Quantification: Measure the concentration of MCP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the pIC50 value, which is the negative logarithm of the IC50 value, by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the LPS-stimulated PBMC assay.
Human CD4+ T Cell Cytokine Production Assay
This assay evaluates the effect of this compound on the production of key effector cytokines by primary human CD4+ T cells.
Methodology:
-
CD4+ T Cell Isolation: Isolate CD4+ T cells from human PBMCs using negative selection magnetic beads.
-
Cell Plating and Stimulation: Plate the purified CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) and the desired concentrations of this compound (e.g., 0.01 µM to 10 µM).
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of IFNγ, IL-17A, and IL-22 in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Proliferation Assay (Optional): To assess the effect on proliferation, add a proliferation dye (e.g., CFSE) to the T cells before stimulation and analyze by flow cytometry after 72 hours. Alternatively, pulse the cells with 3H-thymidine for the last 18 hours of culture and measure incorporation.
In Vivo T-Cell Dependent Immunization Model
This in vivo model assesses the immunomodulatory activity of this compound by measuring its effect on the antibody response to a T-cell dependent antigen, Keyhole Limpet Hemocyanin (KLH).
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice daily via subcutaneous injection for 14 days.[1]
-
Immunization: On day 7 of treatment, immunize the mice with KLH (e.g., 100 µg) emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) via intraperitoneal injection.
-
Blood Collection: On day 14, collect blood samples from the mice.
-
Antibody Titer Measurement: Prepare serum from the blood samples and measure the levels of anti-KLH IgM antibodies using an ELISA.
-
Data Analysis: Compare the anti-KLH IgM titers between the this compound-treated and vehicle-treated groups.
Caption: Timeline for the in vivo T-cell dependent immunization model.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays can be used to demonstrate that this compound reduces the recruitment of BET proteins to the chromatin of target genes.
Methodology:
-
Cell Culture and Treatment: Culture a relevant immune cell line (e.g., K562 cells) and stimulate with an inflammatory cytokine (e.g., 100 ng/mL IFN-γ) in the presence or absence of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).[5]
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the enrichment of specific gene promoters (e.g., promoters of IFN-γ target genes) in the immunoprecipitated DNA by quantitative PCR (qPCR) or by next-generation sequencing (ChIP-seq).
Conclusion
This compound (iBET-BD2) represents a promising class of immunomodulatory agents with a distinct mechanism of action. Its selectivity for the second bromodomain of BET proteins allows for the targeted inhibition of inflammatory gene expression in immune cells without the broader effects of pan-BET inhibitors. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of selective BET BD2 inhibition in a variety of immune-mediated diseases.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to iBET-BD2: A Selective Inhibitor of the Second Bromodomain of BET Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in a myriad of diseases, including cancer and inflammatory disorders, has made them attractive therapeutic targets. The development of pan-BET inhibitors has shown promise but is often associated with toxicity. A more nuanced approach involves the selective inhibition of the individual bromodomains (BD1 and BD2) of BET proteins. This guide provides a comprehensive technical overview of iBET-BD2 (also known as GSK046), a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins. We delve into its mechanism of action, present key quantitative data on its binding affinity and selectivity, provide detailed experimental protocols for its characterization, and visualize the signaling pathways it modulates.
Introduction to BET Proteins and the Rationale for BD2-Selective Inhibition
The BET family of proteins comprises BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to regulate the expression of key genes involved in cell proliferation, apoptosis, and inflammation, such as MYC and genes regulated by NF-κB.[1][2]
While pan-BET inhibitors that target both BD1 and BD2 have demonstrated therapeutic potential, they can also lead to significant side effects due to the broad impact on gene expression. Emerging evidence suggests that BD1 and BD2 have distinct, non-redundant functions. BD1 appears to be primarily involved in maintaining steady-state gene expression, whereas BD2 plays a more critical role in the induction of transcriptional programs in response to inflammatory stimuli.[3][4] This functional divergence provides a strong rationale for the development of domain-selective inhibitors. iBET-BD2 was developed to specifically target BD2, with the hypothesis that this selectivity would retain the anti-inflammatory and immunomodulatory effects while potentially mitigating the toxicity associated with pan-BET inhibition.[3]
Mechanism of Action of iBET-BD2
iBET-BD2 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. This prevents the recruitment of BET proteins to chromatin at specific gene loci, particularly those that are rapidly induced by inflammatory signals. By inhibiting the function of BD2, iBET-BD2 disrupts the assembly of the transcriptional machinery necessary for the expression of a subset of genes, including pro-inflammatory cytokines and chemokines.[5] Notably, iBET-BD2 has been shown to be less effective at displacing BET proteins from chromatin at genes that regulate basal cellular functions, which are thought to be more dependent on BD1.[3] This selective action on inducible gene expression forms the basis of its therapeutic potential in inflammatory diseases.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of iBET-BD2 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of iBET-BD2 (this compound) for BET Bromodomains (TR-FRET Assay)
| Target | IC50 (nM) |
| BRD2 BD2 | 264 |
| BRD3 BD2 | 98 |
| BRD4 BD2 | 49 |
| BRDT BD2 | 214 |
Data compiled from multiple sources.[6][7]
Table 2: Selectivity of iBET-BD2 (this compound) for BD2 over BD1 (TR-FRET Assay)
| Target | IC50 (nM) | Fold Selectivity (BD1/BD2) |
| BRD2 BD1 | 10965 | ~41.5 |
| BRD3 BD1 | 36317 | ~370.6 |
| BRD4 BD1 | 70558 | ~1440.0 |
| BRDT BD1 | >50119 | >234.2 |
Data compiled from R&D Systems.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize iBET-BD2.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of inhibitors by measuring their ability to displace a fluorescently labeled ligand from the target bromodomain.
Materials:
-
Recombinant BET bromodomain proteins (e.g., BRD4-BD2)
-
Biotinylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-tag antibody (e.g., anti-His) if the protein is tagged (acceptor fluorophore)
-
iBET-BD2 (this compound)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of iBET-BD2 in DMSO, and then dilute in Assay Buffer to the desired final concentrations (typically from 10 µM down to 0.1 nM).
-
In a 384-well plate, add 2 µL of the diluted iBET-BD2 or DMSO (for control wells).
-
Prepare a master mix containing the BET bromodomain protein and the biotinylated histone peptide in Assay Buffer. Pre-incubate for 15 minutes at room temperature.
-
Add 8 µL of the protein-peptide mix to each well. The final concentration of the protein and peptide should be optimized for the assay window (e.g., 20 nM protein, 100 nM peptide).
-
Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-tag antibody in Assay Buffer.
-
Add 10 µL of the detection mix to each well. Final concentrations of detection reagents should be optimized (e.g., 2 nM Streptavidin-Eu, 20 nM Anti-His-APC).
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (association and dissociation rates) of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant BET bromodomain protein
-
iBET-BD2
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
Procedure:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the BET bromodomain protein to the desired level (e.g., 5000-10000 RU) by injecting the protein (e.g., 50 µg/mL in Immobilization Buffer) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
Prepare a serial dilution of iBET-BD2 in Running Buffer (e.g., 1000 nM to 1 nM).
-
Inject the different concentrations of iBET-BD2 over the immobilized protein surface, typically for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds with Running Buffer.
-
Regenerate the surface between injections if necessary, using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide localization of BET proteins and to assess the effect of iBET-BD2 on their chromatin occupancy.
Materials:
-
Cells of interest (e.g., macrophages, cancer cell lines)
-
iBET-BD2
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-Deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
Antibody against the target BET protein (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cells with iBET-BD2 or DMSO for the desired time (e.g., 1-4 hours).
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin to fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare the DNA for next-generation sequencing according to the library preparation kit instructions.
-
Sequence the libraries and analyze the data to identify regions of BET protein enrichment and changes upon iBET-BD2 treatment.
Cytokine Release Assay
This assay measures the effect of iBET-BD2 on the production and release of inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
iBET-BD2
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
RPMI-1640 medium with 10% FBS
-
ELISA or Luminex kit for the cytokine of interest (e.g., TNF-α, IL-6, MCP-1)
Procedure:
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with a serial dilution of iBET-BD2 or DMSO for 1 hour.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the desired cytokine in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for cytokine release inhibition.
Signaling Pathways and Experimental Workflows
iBET-BD2 primarily modulates inflammatory signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor characterization.
Caption: Experimental workflow for the characterization of iBET-BD2.
Caption: iBET-BD2 inhibits the IFN-γ signaling pathway.
Caption: iBET-BD2 modulates the NF-κB signaling pathway.
Conclusion
iBET-BD2 represents a significant advancement in the field of epigenetic drug discovery. Its high selectivity for the second bromodomain of BET proteins offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. By preferentially inhibiting the induction of inflammatory gene expression while sparing the maintenance of steady-state transcription, iBET-BD2 may provide a more favorable safety profile compared to pan-BET inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the therapeutic potential of BD2-selective inhibition and to develop the next generation of epigenetic modulators.
References
- 1. Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
GSK046: A Technical Guide to its Function in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This compound, also known as iBET-BD2, serves as a critical tool for investigating the specific roles of BET protein BD2 domains in transcriptional regulation and presents a potential therapeutic strategy for immunoinflammatory diseases.
Core Mechanism of Action: Selective BET Bromodomain Inhibition
This compound is a potent, selective, and orally active small molecule inhibitor that targets the BD2 of the four BET family members: BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated histones. The BET family contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins.[4][5] While pan-BET inhibitors target both BD1 and BD2, this compound's selectivity for BD2 allows for a more nuanced investigation into the distinct functions of these domains.[5][6]
The BD1 domain is primarily involved in anchoring BET proteins to chromatin and maintaining basal gene expression.[4] In contrast, the BD2 domain is more associated with binding to acetylated transcription factors, facilitating gene expression in response to various stimuli.[4] By selectively inhibiting BD2, this compound allows for the dissection of these specific transcriptional activation pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound (IC50)
| Target | IC50 (nM) |
| BRD2 BD2 | 264[1][2][3] |
| BRD3 BD2 | 98[1][2][3] |
| BRD4 BD2 | 49[1][2][3] |
| BRDT BD2 | 214[1][2][3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Parameter | Value |
| MCP-1 Production Inhibition | LPS-stimulated PBMCs | pIC50 | 7.5[1] |
Table 3: In Vivo Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |
| Mouse (C57BL/6) | 10 | Oral | 1589[2][3] | 1.8[2][3] |
| Mouse (C57BL/6) | 40 | Oral | 2993[2][3] | 1.9[2][3] |
| Rat | 10 | Oral | 202[2][3] | 1.4[2][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its function by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones and transcription factors at gene promoters and enhancers, thereby inhibiting the transcription of target genes. A key pathway affected is the inflammatory signaling cascade leading to the production of pro-inflammatory cytokines and chemokines.
Caption: Mechanism of this compound in inhibiting inflammatory gene transcription.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay is used to determine the in vitro potency of this compound against the individual BET bromodomains.
Methodology:
-
Reagents: Recombinant human BET bromodomain proteins (BRD2-BD2, BRD3-BD2, BRD4-BD2, BRDT-BD2), a biotinylated acetylated histone peptide ligand, a europium-labeled anti-tag antibody (e.g., anti-GST), and a streptavidin-conjugated fluorophore (e.g., APC).
-
Procedure:
-
The BET bromodomain protein is incubated with this compound at varying concentrations in an assay buffer.
-
The biotinylated histone peptide is added to the mixture.
-
The europium-labeled antibody and streptavidin-conjugated fluorophore are then added.
-
The plate is incubated to allow for binding and FRET to occur.
-
-
Detection: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. The signal is inversely proportional to the binding of this compound to the bromodomain.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Assay: MCP-1 Production in LPS-Stimulated PBMCs
This assay assesses the cellular activity of this compound in a more physiologically relevant context.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Treatment: Cells are pre-incubated with a serial dilution of this compound.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate an inflammatory response and the production of Monocyte Chemoattractant Protein-1 (MCP-1).
-
Measurement: After a suitable incubation period, the supernatant is collected, and the concentration of MCP-1 is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The pIC50 value is determined from the concentration-response curve, representing the negative logarithm of the IC50 value for the inhibition of MCP-1 production.[1]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating this compound's efficacy.
Caption: In vitro characterization workflow for this compound.
Caption: In vivo evaluation workflow for this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the specific functions of the BD2 domain of BET proteins in transcriptional regulation. Its selectivity offers a significant advantage over pan-BET inhibitors for dissecting the molecular mechanisms underlying gene expression in health and disease. The data presented in this guide underscore its potential as a research tool and a starting point for the development of novel therapeutics for immunoinflammatory disorders. Further research will continue to unravel the full therapeutic implications of selective BD2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of GSK046 in Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins: BRD2, BRD3, BRD4, and BRDT.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription, particularly genes involved in inflammation.[3][4] By selectively targeting BD2, this compound presents a nuanced approach to modulating the inflammatory response, potentially offering a more targeted therapeutic strategy with an improved safety profile compared to pan-BET inhibitors.[5] This technical guide provides an in-depth overview of the biological activity of this compound in various inflammation models, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its in vitro potency, cellular activity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target | Assay Type | IC50 (nM) | pIC50 | Kd (nM) |
| BRD2 BD2 | TR-FRET | 264 | 6.6 | 35 |
| BRD3 BD2 | TR-FRET | 98 | 7.0 | 32 |
| BRD4 BD2 | TR-FRET | 49 | 7.3 | 9 |
| BRDT BD2 | TR-FRET | 214 | 6.7 | 15 |
| BRD2 BD1 | TR-FRET | >10,000 | 5.0 | 1621 |
| BRD3 BD1 | TR-FRET | >10,000 | 4.4 | 2082 |
| BRD4 BD1 | TR-FRET | >10,000 | 4.2 | 769 |
| BRDT BD1 | TR-FRET | >10,000 | < 4.3 | 2454 |
Data compiled from multiple sources.[1][6]
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Stimulus | Endpoint Measured | IC50 (nM) | pIC50 |
| Human PBMCs | Cellular Immunoassay | LPS | MCP-1 Production | 30 | 7.5 |
| Human CD4+ T cells | Cytokine Production Assay | - | IFNγ, IL-17A, IL-22 | Inhibition Observed (0.01-10 µM) | - |
| Human Macrophages | Macrophage Activation Assay | PMA | Macrophage Activation | Inhibition Observed (0.005-10 µM) | - |
Data compiled from multiple sources.[1][2][6]
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) |
| Mouse (C57BL/6) | Oral | 10 | 1589 | 1.8 |
| Mouse (C57BL/6) | Oral | 40 | 2993 | 1.9 |
| Rat | Oral | 10 | 202 | 1.4 |
Data compiled from MedchemExpress.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the in vitro potency (IC50) of this compound against isolated BET bromodomains.
Principle: This assay measures the binding of a ligand to a target protein. In the context of BET inhibitors, it assesses the displacement of a fluorescently labeled ligand from the bromodomain by the test compound. A decrease in the FRET signal indicates inhibition.
Protocol:
-
Reagents and Materials:
-
Recombinant, purified BET bromodomains (e.g., BRD2, BRD3, BRD4, BRDT; both BD1 and BD2).
-
Fluorescently labeled BET ligand (e.g., a known pan-BET inhibitor conjugated to a fluorophore).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the protein tag).
-
This compound serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume black plates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a master mix of the tagged BET bromodomain and the terbium-labeled antibody in assay buffer.
-
Dispense the master mix into the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add the fluorescently labeled BET ligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.[7]
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
BROMOscan® Assay
Objective: To determine the dissociation constant (Kd) of this compound for a panel of bromodomains, assessing both potency and selectivity.
Principle: BROMOscan® is a competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the bromodomain of interest. The amount of bromodomain bound to the solid support is quantified by qPCR of a DNA tag conjugated to the bromodomain.[8][9]
Protocol:
-
Reagents and Materials:
-
A panel of DNA-tagged bromodomains.
-
Immobilized proprietary ligand on a solid support (e.g., beads).
-
This compound at various concentrations.
-
Binding buffer.
-
qPCR reagents.
-
-
Procedure:
-
The DNA-tagged bromodomains are incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
After reaching equilibrium, the unbound bromodomains are washed away.
-
The amount of bromodomain remaining bound to the solid support is quantified using qPCR.
-
The results are expressed as a percentage of the vehicle control, and the Kd is determined from the dose-response curve.
-
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay
Objective: To evaluate the cellular activity of this compound in a primary human immune cell context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production of pro-inflammatory cytokines and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[10][11] This assay measures the ability of this compound to inhibit this inflammatory response.
Protocol:
-
Reagents and Materials:
-
Freshly isolated human PBMCs.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound serially diluted in DMSO and then in culture medium.
-
96-well cell culture plates.
-
ELISA kit for human MCP-1.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12]
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-incubate the cells with serially diluted this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for 18-24 hours at 37°C in a 5% CO2 incubator.[13]
-
Collect the cell culture supernatants.
-
Measure the concentration of MCP-1 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of MCP-1 production and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental protocols.
Caption: Proposed signaling pathway for this compound in inflammation.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 5. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
GSK046: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details its target profile, mechanism of action, and key experimental data, offering valuable insights for researchers in epigenetics and drug discovery.
Core Concepts: this compound and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is mediated by two tandem bromodomains, BD1 and BD2, located at the N-terminus of each BET protein.[1][2] By recruiting transcriptional machinery, BET proteins play a pivotal role in regulating the expression of genes involved in cell proliferation, inflammation, and cancer.[3] Pan-BET inhibitors, which target both BD1 and BD2 across the family, have shown therapeutic promise but are often associated with toxicity.[1][2] This has driven the development of domain-selective inhibitors like this compound to dissect the specific functions of each bromodomain and potentially offer a better therapeutic window.[1][2]
This compound is a potent and selective inhibitor that preferentially binds to the second bromodomain (BD2) of BET proteins.[1][4] This selectivity allows for the investigation of the specific roles of BD2 in gene regulation and disease pathology.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against the BET family bromodomains, as determined by various biochemical and cellular assays.
Table 1: In Vitro Potency of this compound (IC50, nM) [1][4]
| Target | IC50 (nM) |
| BRD2 (BD2) | 264 |
| BRD3 (BD2) | 98 |
| BRD4 (BD2) | 49 |
| BRDT (BD2) | 214 |
Table 2: In Vitro Potency of this compound (pIC50) [5]
| Target | pIC50 |
| BRD2 (BD1) | 5.0 |
| BRD2 (BD2) | 6.6 |
| BRD3 (BD1) | 4.4 |
| BRD3 (BD2) | 7.0 |
| BRD4 (BD1) | 4.2 |
| BRD4 (BD2) | 7.3 |
| BRDT (BD1) | < 4.3 |
| BRDT (BD2) | 6.7 |
Table 3: Dissociation Constants (Kd, nM) from BROMOscan [5]
| Target | Kd (nM) |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
Table 4: Cellular Activity of this compound [5]
| Assay | Cell Type | Stimulus | Readout | pIC50 | IC50 (nM) |
| MCP-1 Production | Human PBMCs | LPS | MCP-1 levels | 7.5 | 30 |
Signaling Pathways Modulated by this compound
BET inhibitors are known to modulate key signaling pathways involved in cancer and inflammation, primarily through the downregulation of critical transcription factors. Based on the established mechanism of BET inhibitors, this compound is predicted to impact the c-Myc and NF-κB signaling pathways.
Hypothesized Downregulation of c-Myc Transcription
The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in various cancers.[6][7] Its transcription is often dependent on the function of BET proteins, particularly BRD4, which binds to the c-Myc promoter and recruits the transcriptional machinery.[8] By displacing BRD4 from chromatin, BET inhibitors lead to a rapid downregulation of c-Myc expression.[9]
Hypothesized Modulation of NF-κB Signaling
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[10][11] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[12] BET proteins can act as co-activators for NF-κB, and their inhibition can suppress the expression of NF-κB target genes.[13]
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding affinity of this compound to BET bromodomains.
Materials:
-
3x BRD TR-FRET Assay Buffer 1 (e.g., BPS Bioscience, Cat# 33012)
-
Purified, full-length or individual bromodomain (BD1 or BD2) of BRD2, BRD3, BRD4, or BRDT
-
BET Bromodomain Ligand (e.g., BPS Bioscience, Cat# 33000)
-
Tb-labeled donor (e.g., anti-His-Tb)
-
Dye-labeled acceptor (e.g., Streptavidin-d2)
-
White, non-binding, low-volume 384-well microtiter plate
-
Fluorescent microplate reader capable of TR-FRET
-
Prepare 1x BRD TR-FRET Assay Buffer by diluting the 3x stock with distilled water.
-
Prepare a serial dilution of this compound in 1x assay buffer.
-
In a 384-well plate, add the following to each well:
-
4 µL of diluted this compound or vehicle control (for positive and negative controls).
-
2 µL of a mixture containing the Tb-labeled donor and dye-labeled acceptor.
-
2 µL of diluted BET Bromodomain Ligand.
-
-
Thaw the BET bromodomain protein on ice. Dilute the protein to the desired concentration (e.g., 1-5 ng/µL) in 1x assay buffer.
-
Initiate the reaction by adding 2 µL of the diluted BET bromodomain protein to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the fluorescence intensity using a TR-FRET-capable plate reader. Read the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the this compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to a BET bromodomain, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Purified BET bromodomain protein (10-50 µM in ITC buffer)
-
This compound (100-500 µM in ITC buffer)
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Prepare the BET bromodomain protein and this compound solutions in the same, degassed ITC buffer to minimize heats of dilution.
-
Load the BET bromodomain protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles from the syringe tip, followed by a series of 19-20 larger, equal-volume injections (e.g., 2 µL).
-
Allow the system to equilibrate between injections until the thermal power returns to baseline.
-
Perform a control titration by injecting this compound into the ITC buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a BET inhibitor like this compound and the logical relationship of its mechanism of action.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. scribd.com [scribd.com]
The Discovery and Preclinical Development of GSK046: A Selective BET Bromodomain 2 Inhibitor
GSK046 , also known as iBET-BD2 , is a potent, selective, and orally bioavailable small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-terminal domain (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their association with a variety of diseases, including cancer and inflammatory conditions, has made them attractive therapeutic targets. Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of these proteins, have shown promise but have also been associated with toxicity in clinical trials. This has spurred the development of domain-selective inhibitors like this compound to potentially offer a better therapeutic window.
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the key experimental data and methodologies employed in its characterization.
Discovery and Optimization
This compound was identified through a high-throughput screening (HTS) campaign and subsequent structure-based drug design. The initial hit from the HTS was optimized to improve its potency and selectivity for the BD2 domain over the BD1 domain. This optimization was guided by the crystal structure of the target protein, leading to the synthesis of a series of analogs with improved pharmacological properties. This compound emerged as a lead compound with excellent potency for the BD2 domains of the BET family and remarkable selectivity over the BD1 domains.[1]
However, despite its promising preclinical profile, the development of this compound was discontinued due to a potential for genotoxicity arising from the bioactivation of its aniline-containing ring.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of BET proteins. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby modulating the expression of target genes. In the context of inflammation, BET proteins are known to be recruited to the promoters of pro-inflammatory genes, such as those encoding cytokines and chemokines. By inhibiting this interaction, this compound can suppress the inflammatory response. Specifically, it has been shown to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), a key chemokine involved in the recruitment of monocytes to sites of inflammation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | pIC50 | Kd (nM) |
| BRD2 BD2 | TR-FRET | 264 | 6.6 | 35 |
| BRD3 BD2 | TR-FRET | 98 | 7.0 | 32 |
| BRD4 BD2 | TR-FRET | 49 | 7.3 | 9 |
| BRDT BD2 | TR-FRET | 214 | 6.7 | 15 |
| BRD2 BD1 | TR-FRET | >10000 | 5.0 | 1621 |
| BRD3 BD1 | TR-FRET | >10000 | 4.4 | 2082 |
| BRD4 BD1 | TR-FRET | >10000 | 4.2 | 769 |
| BRDT BD1 | TR-FRET | >10000 | <4.3 | 2454 |
Data compiled from multiple sources.[2][3][4]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | Endpoint | pIC50 | IC50 (nM) |
| MCP-1 Production | Human PBMCs | LPS | MCP-1 release | 7.5 | 30 |
Data from EUbOPEN.
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) |
| Mouse (C57BL6) | 10 | Oral | 1589 | 1.8 |
| Mouse (C57BL6) | 40 | Oral | 2993 | 1.9 |
| Rat | 10 | Oral | 202 | 1.4 |
Data compiled from MedchemExpress.[4]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the in vitro potency of this compound against the individual bromodomains of the BET family proteins.
Principle: This assay measures the binding of a fluorescently labeled ligand to the bromodomain. An inhibitor will compete with the fluorescent ligand, leading to a decrease in the FRET signal.
Materials:
-
BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2)
-
Fluorescently labeled ligand
-
Terbium-conjugated antibody
-
This compound
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the BET bromodomain protein to the wells of the 384-well plate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the fluorescently labeled ligand and the terbium-conjugated antibody to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
BROMOscan® Assay
Objective: To assess the selectivity of this compound against a broad panel of bromodomains.
Principle: This is a competition binding assay where the test compound is competed against a proprietary tagged ligand for binding to the bromodomain of interest, which is immobilized on a solid support. The amount of bromodomain that remains bound to the solid support is measured.
Methodology: The specific details of the BROMOscan® platform are proprietary to DiscoverX (now part of Eurofins). Generally, the assay involves the following steps:
-
The bromodomain of interest is fused to a DNA tag.
-
This fusion protein is incubated with the test compound (this compound) and an immobilized, proprietary ligand.
-
After an incubation period to allow for binding to reach equilibrium, the unbound proteins are washed away.
-
The amount of bromodomain-DNA tag fusion protein remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are expressed as a percentage of the control, and Kd values are determined.
LPS-Stimulated MCP-1 Production in Human PBMCs
Objective: To evaluate the cellular activity of this compound in a primary human cell-based assay relevant to inflammation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for human MCP-1
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-incubate the cells with the this compound dilutions or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Plot the MCP-1 concentration against the this compound concentration to determine the IC50 value.
Hepatocyte Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of this compound in liver cells from different species.
Materials:
-
Cryopreserved hepatocytes (human, rat, dog)
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
This compound
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare a suspension of hepatocytes in incubation medium at a defined cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Add this compound to the hepatocyte suspension at a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the metabolic activity by adding the aliquot to a tube containing cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
Visualizations
Signaling Pathway of BET Inhibition in Inflammation
Caption: BET protein inhibition by this compound in the inflammatory signaling pathway.
Experimental Workflow for Cellular Assay
Caption: Workflow for the LPS-stimulated MCP-1 production assay in PBMCs.
References
GSK046 as a Chemical Probe for BD2 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[2] While the two bromodomains share a high degree of sequence homology, they are functionally distinct. Emerging evidence suggests that BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 plays a more prominent role in the induction of gene expression in response to stimuli, particularly in the context of inflammation.[1]
The development of selective chemical probes for individual bromodomains is essential to dissect their specific biological roles and to validate them as therapeutic targets. GSK046 (also known as iBET-BD2) is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins.[3][4] Its high selectivity for BD2 over BD1 makes it an invaluable tool for investigating the specific functions of this domain in health and disease. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its use, and its effects on relevant signaling pathways.
Data Presentation
This compound Binding Affinity and Selectivity
This compound demonstrates potent and selective inhibition of the second bromodomain (BD2) across the BET family of proteins. The following tables summarize the quantitative data for its binding affinity (IC50 and Kd) and selectivity.
Table 1: In Vitro Inhibition of BET Bromodomains by this compound (TR-FRET Assay)
| Target | IC50 (nM) | pIC50 |
| BRD2 BD2 | 264 | 6.6 |
| BRD3 BD2 | 98 | 7.0 |
| BRD4 BD2 | 49 | 7.3 |
| BRDT BD2 | 214 | 6.7 |
| BRD2 BD1 | >10,000 | <5 |
| BRD3 BD1 | >10,000 | <4.4 |
| BRD4 BD1 | >10,000 | <4.2 |
| BRDT BD1 | >10,000 | <4.3 |
Data compiled from multiple sources.
Table 2: Dissociation Constants (Kd) of this compound for BET Bromodomains (BROMOscan Assay)
| Target | Kd (nM) |
| BRD2 BD2 | 35 |
| BRD3 BD2 | 32 |
| BRD4 BD2 | 9 |
| BRDT BD2 | 15 |
| BRD2 BD1 | 1621 |
| BRD3 BD1 | 2082 |
| BRD4 BD1 | 769 |
| BRDT BD1 | 2454 |
Data compiled from multiple sources.
Table 3: Cellular Activity of this compound
| Assay | Cell Type | Measurement | IC50 / pIC50 |
| LPS-stimulated MCP-1 Production | Human PBMCs | MCP-1 release | 30 nM / pIC50 = 7.5 |
Data compiled from multiple sources.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This protocol outlines a general procedure for determining the IC50 values of this compound against BET bromodomains using a competitive binding TR-FRET assay.
Materials:
-
Recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT) with an affinity tag (e.g., GST or His).
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Terbium-conjugated anti-GST or anti-His antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor).
-
This compound.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA, 1 mM DTT.
-
384-well low-volume black plates.
-
TR-FRET plate reader.
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the assay should typically range from 1 nM to 100 µM.
-
In a 384-well plate, add 2 µL of the this compound serial dilutions or vehicle (DMSO) control.
-
Prepare a mix of the respective BET bromodomain protein and the terbium-conjugated antibody in Assay Buffer. Add 4 µL of this mix to each well.
-
Prepare a mix of the biotinylated H4K12ac peptide and the streptavidin-conjugated acceptor in Assay Buffer. Add 4 µL of this mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]
BROMOscan® Competitive Binding Assay
BROMOscan® is a proprietary competitive binding assay from Eurofins DiscoverX that can be used to determine the dissociation constant (Kd) of this compound for a large panel of bromodomains.
Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. In the absence of a competitor, the bromodomain binds to the immobilized ligand and is captured on a solid support. When a competing compound like this compound is present, it prevents the binding of the bromodomain to the immobilized ligand, resulting in a decrease in the amount of bromodomain captured. The amount of captured bromodomain is quantified by qPCR of the attached DNA tag.[7][8][9]
General Procedure (as performed by the service provider):
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of this compound.
-
After an incubation period to reach equilibrium, the unbound proteins are washed away.
-
The amount of bromodomain bound to the solid support is quantified using qPCR.
-
The data is used to generate a competition binding curve, from which the Kd value is calculated.
LPS-Stimulated MCP-1 Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of human PBMCs and their stimulation with lipopolysaccharide (LPS) to measure the inhibitory effect of this compound on Monocyte Chemoattractant Protein-1 (MCP-1) production.
Materials:
-
Human whole blood.
-
Ficoll-Paque PLUS or similar density gradient medium.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Human MCP-1 ELISA kit.
-
96-well cell culture plates.
-
Centrifuge.
Procedure:
-
PBMC Isolation:
-
Dilute fresh human whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.[10][11][12][13]
-
-
Cell Plating and Treatment:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10]
-
-
MCP-1 Measurement:
X-ray Crystallography of this compound in Complex with a BET Bromodomain
This section provides a general workflow for determining the crystal structure of a BET bromodomain in complex with this compound.
Materials:
-
Highly purified recombinant BET bromodomain protein (e.g., BRD4 BD2).
-
This compound.
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
X-ray diffraction equipment (synchrotron source is recommended).
Procedure:
-
Protein-Ligand Complex Formation:
-
Incubate the purified BET bromodomain protein with a molar excess of this compound (typically 2-5 fold) for at least 1 hour on ice to allow for complex formation.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens.
-
Set up crystallization trials by mixing the protein-ligand complex solution with the reservoir solution at different ratios.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-cooling:
-
Once suitable crystals are obtained, they are carefully harvested using a loop.
-
The crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with glycerol, ethylene glycol, or other cryoprotectants) to prevent ice formation during X-ray data collection.
-
The cryo-protected crystals are then flash-cooled in liquid nitrogen.[18][19][20][21][22]
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The structure is solved using molecular replacement, using a previously determined structure of the same or a homologous bromodomain as a search model.
-
The electron density map is calculated, and the protein and ligand models are built into the density.
-
The model is refined against the experimental data to improve its quality and agreement with the observed diffraction pattern.[24]
-
Signaling Pathways and Experimental Workflows
BET Protein-Mediated Gene Transcription
BET proteins are critical co-activators of transcription. They are recruited to acetylated histones at enhancers and promoters, where they facilitate the assembly of the transcriptional machinery, including RNA polymerase II (Pol II) and the positive transcription elongation factor b (P-TEFb). BRD4, in particular, is known to recruit P-TEFb to release paused Pol II, leading to productive transcriptional elongation.[2]
Caption: General mechanism of BET protein-mediated gene transcription.
Inhibition of BD2 by this compound
This compound selectively binds to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This competitive inhibition prevents the recruitment of BET proteins to chromatin, thereby downregulating the expression of a subset of genes, particularly those involved in inflammatory responses.
Caption: Selective inhibition of the BD2 domain by this compound disrupts BET protein binding to chromatin.
Role of BET BD2 in Inflammatory Signaling (NF-κB Pathway)
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 dimer. This dimer then translocates to the nucleus to activate the transcription of pro-inflammatory genes. BET proteins, particularly through their BD2 domain, are thought to be crucial for the full transcriptional activation of a subset of NF-κB target genes. This compound, by inhibiting BD2, can attenuate this inflammatory response.[2][25][26][27][28]
Caption: this compound inhibits inflammatory gene expression by blocking the co-activation function of BET BD2 in the NF-κB pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for characterizing the activity of this compound, from initial biochemical assays to cellular and structural studies.
References
- 1. raybiotech.com [raybiotech.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 14. Human MCP-1 ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. krishgen.com [krishgen.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 20. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 21. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. rcsb.org [rcsb.org]
- 24. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. creative-diagnostics.com [creative-diagnostics.com]
The Role of BET Bromodomains in Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical epigenetic readers and transcriptional regulators.[1][2] These proteins play a pivotal role in orchestrating gene expression by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][3] This interaction serves as a scaffold, recruiting transcriptional machinery to specific genomic loci, thereby activating gene expression.[4][5] The aberrant function of BET proteins has been implicated in a wide array of pathologies, including cancer, inflammatory conditions, cardiovascular diseases, and neurological disorders, making them a compelling target for therapeutic intervention.[4][6][7]
This technical guide provides an in-depth overview of the role of BET bromodomains in various diseases, details key experimental methodologies used in their study, and presents quantitative data on the efficacy of BET inhibitors.
BET Bromodomain Structure and Function
The mammalian BET family of proteins is characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[8] The bromodomains are highly conserved ~110 amino acid modules that form a hydrophobic pocket capable of specifically recognizing acetylated lysine residues.[1][9] This "reading" of the histone code is a fundamental mechanism for translating epigenetic marks into transcriptional outcomes.[10] The ET domain functions as a protein-protein interaction module, recruiting various effector proteins and transcriptional co-activators, such as the positive transcription elongation factor b (P-TEFb), to initiate and elongate transcription.[1][11] BRD4, the most extensively studied BET protein, is a key coactivator of many genes, including critical oncogenes like c-MYC.[2][12]
Role of BET Bromodomains in Disease
The dysregulation of BET protein function is a common feature in many diseases. By modulating the expression of key genes involved in cell proliferation, inflammation, and other critical cellular processes, aberrant BET protein activity contributes to disease pathogenesis.
Cancer
BET proteins, particularly BRD4, are frequently overexpressed or hyperactivated in a multitude of cancers, including hematological malignancies and solid tumors.[13][14] They play a crucial role in driving the expression of oncogenes such as MYC, BCL2, and CDK6.[13] BET inhibitors have shown significant preclinical efficacy by displacing BRD4 from chromatin, leading to the downregulation of these oncogenic drivers, resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Inflammatory Diseases
BET proteins are key regulators of inflammatory gene expression.[10][15] They are involved in the activation of critical inflammatory signaling pathways, most notably the NF-κB pathway.[4] BRD4 can directly bind to the acetylated RelA subunit of NF-κB, enhancing the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.[16] Inhibition of BET proteins has demonstrated potent anti-inflammatory effects in various preclinical models of inflammatory and autoimmune diseases.[17][18]
Cardiovascular Disease
Emerging evidence implicates BET proteins in the pathophysiology of cardiovascular diseases, including cardiac hypertrophy, heart failure, and atherosclerosis.[6][19] They regulate transcriptional programs involved in cardiac fibrosis and inflammation.[20] Preclinical studies have shown that BET inhibitors can attenuate cardiac hypertrophy and improve cardiac function in models of heart failure.[6][21]
Neurological Disorders
BET proteins are also involved in the regulation of genes crucial for neuronal function, learning, and memory.[22][23] Their dysregulation has been linked to various neurological and neurodegenerative disorders, including Alzheimer's disease and neuroinflammation.[16][20] BET inhibitors have shown potential in preclinical models to reduce neuroinflammation and improve cognitive function.[7][16]
Quantitative Data on BET Inhibitor Efficacy
The development of small molecule inhibitors targeting BET bromodomains has provided powerful tools to probe their function and has shown significant therapeutic promise. The following tables summarize key quantitative data for several well-characterized BET inhibitors across various disease models.
Table 1: In Vitro Efficacy of BET Inhibitors in Cancer Cell Lines (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| JQ1 | Acute Myeloid Leukemia | MV4-11 | 114 | [11] |
| JQ1 | Multiple Myeloma | MM.1S | 185 | [11] |
| OTX015 (Birabresib) | Diffuse Large B-cell Lymphoma | TMD8 | 36 | [24] |
| OTX015 (Birabresib) | Ependymoma | EPN-SC-122 | 193 | [25] |
| I-BET762 (Molibresib) | NUT Midline Carcinoma | Ty-82 | 8 | [22] |
| ABBV-075 | Hematological Cancers | Various | ~100 | [22] |
| BI 894999 | NUT Midline Carcinoma | 10-15 | 1.3 | [10] |
Table 2: In Vivo Efficacy of BET Inhibitors in Preclinical Models
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Outcome | Reference |
| JQ1 | Acute Myeloid Leukemia | Mouse Xenograft | 50 mg/kg, daily | Tumor growth inhibition | [1] |
| OTX015 (Birabresib) | Ependymoma | Mouse Orthotopic | 50 mg/kg, daily | Increased survival | [25] |
| I-BET762 (Molibresib) | Multiple Myeloma | Mouse Xenograft | 30 mg/kg, daily | Tumor growth inhibition | [22] |
| JQ1 | Heart Failure (TAC model) | Mouse | 50 mg/kg, daily | Improved cardiac function | [20] |
| RVX208 (Apabetalone) | Pulmonary Arterial Hypertension | Rat (Sugen/hypoxia) | 30 mg/kg, daily | Reversed vascular remodeling | [24] |
| JQ1 | Periodontitis | Mouse | 10 mg/kg, every other day | Reduced bone loss | [8] |
| OTX-015 | Alzheimer's Disease Model | Mouse (MIA) | 100 mg/kg, daily | Improved memory, reduced Aβ | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in BET bromodomain research are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is adapted for the analysis of BRD4 binding to chromatin.
1. Cell Cross-linking and Lysis:
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells to release nuclei.
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-BRD4 antibody overnight at 4°C with rotation. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions (e.g., Illumina).
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol details the measurement of gene expression changes following BET inhibitor treatment.
1. RNA Extraction:
-
Treat cells with the BET inhibitor of choice or vehicle control for the desired time.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[29]
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[9][30][31]
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the gene of interest and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.[32]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of BET inhibitors on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BET inhibitor. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 48-72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12][13][15][33]
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
5. Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
BET Protein-Mediated Transcriptional Activation
Caption: Mechanism of BET protein-mediated transcriptional activation and its inhibition.
NF-κB Signaling Pathway and BET Protein Involvement
Caption: Role of BRD4 in the NF-κB signaling pathway.
Experimental Workflow for ChIP-seq
Caption: A step-by-step workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Conclusion
BET bromodomains have unequivocally been established as master regulators of gene expression with profound implications across a spectrum of human diseases. Their role as "readers" of the epigenetic code places them at a critical juncture in the control of cellular processes such as proliferation and inflammation. The development of potent and specific BET inhibitors has not only provided invaluable tools for basic research but has also opened up exciting new avenues for therapeutic intervention. While challenges related to toxicity and patient selection remain, the continued investigation into the intricate functions of BET proteins and the development of next-generation inhibitors hold immense promise for the future of medicine. This guide serves as a foundational resource for professionals in the field, aiming to facilitate further research and drug development efforts targeting this important class of epigenetic regulators.
References
- 1. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ChIP Protocol | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Will the BET workout in Oncology? - An overview of BET inhibitors | by Innoplexus | Medium [medium.com]
- 7. Frontiers | Inhibition of BET proteins modulates amyloid-beta accumulation and cognitive performance in middle-aged mice prenatally exposed to maternal immune activation [frontiersin.org]
- 8. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. selleckchem.com [selleckchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]
- 19. BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BET bromodomain inhibition suppresses innate inflammatory and profibrotic transcriptional networks in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BET bromodomains as novel epigenetic targets for brain health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multicenter Preclinical Validation of BET Inhibition for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. researchgate.net [researchgate.net]
- 28. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 29. elearning.unite.it [elearning.unite.it]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 33. broadpharm.com [broadpharm.com]
The Impact of GSK046 on Cytokine Production and Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK046 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical overview of the effects of this compound on the production and release of various cytokines. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this guide serves as a valuable resource for researchers in immunology, inflammation, and drug discovery. The data presented herein demonstrates that this compound effectively modulates the expression of pro-inflammatory cytokines, highlighting its therapeutic potential in a range of inflammatory and autoimmune diseases.
Introduction to this compound and BET Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] This interaction is critical for the expression of genes involved in cell proliferation, and inflammation.
This compound is a chemical probe that selectively inhibits the BD2 of BET proteins.[2][3] This selectivity offers a nuanced approach to modulating BET protein function, potentially separating the anti-inflammatory effects from other cellular functions mediated by BD1. This document focuses on the immunomodulatory activity of this compound, specifically its impact on cytokine expression.
Quantitative Analysis of Cytokine Inhibition by this compound
This compound has been shown to inhibit the production of a range of pro-inflammatory cytokines in various in vitro models. The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound on BET Bromodomains
| Target | IC50 (nM) | Assay Type | Reference |
| BRD2 BD2 | 264 | Cell-free | [2][3][4] |
| BRD3 BD2 | 98 | Cell-free | [2][3][4] |
| BRD4 BD2 | 49 | Cell-free | [2][3][4] |
| BRDT BD2 | 214 | Cell-free | [3][4] |
Table 2: Inhibitory Activity of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulus | Method | Observed Effect | Concentration Range (µM) | Reference |
| MCP-1/CCL2 | Human PBMCs | LPS | pIC50 | 7.5 | Not specified | [3] |
| IFNγ | Human primary CD4+ T cells | Not specified | Not specified | Inhibition | 0.01 - 10 | [2] |
| IL-17A | Human primary CD4+ T cells | Not specified | Not specified | Inhibition | 0.01 - 10 | [2] |
| IL-22 | Human primary CD4+ T cells | Not specified | Not specified | Inhibition | 0.01 - 10 | [2] |
| Th17 Cytokines | Human B and T cell co-culture | Not specified | Not specified | Inhibition | 0.1 - 10 | [2] |
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effect on cytokine production by targeting the epigenetic regulation of gene expression. The binding of this compound to the BD2 of BET proteins prevents their recruitment to acetylated histones at the promoters and enhancers of inflammatory genes. This disruption of the transcriptional machinery leads to a downstream reduction in the transcription of genes encoding pro-inflammatory cytokines. Key transcription factors implicated in this process include Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), both of which are master regulators of inflammation.
Experimental Protocols
This section details the key experimental methodologies used to assess the effect of this compound on cytokine production.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin).
-
The blood is diluted with an equal volume of phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a Ficoll-Paque density gradient.
-
The tubes are centrifuged to separate the blood components.
-
The PBMC layer, which appears as a white buffy coat, is carefully collected.
-
The collected PBMCs are washed with PBS to remove any remaining platelets and Ficoll.
-
The cells are then resuspended in a suitable cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
LPS-Stimulated Cytokine Production Assay in PBMCs
-
Isolated PBMCs are seeded in 96-well plates at a predetermined density (e.g., 2 x 10^5 cells/well).
-
The cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, the cell culture supernatants are collected for cytokine analysis.
Measurement of Cytokine Levels
Cytokine levels in the cell culture supernatants are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay (e.g., Luminex).
ELISA Protocol:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP into a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Conclusion
This compound demonstrates significant and selective inhibitory effects on the production of key pro-inflammatory cytokines. Its mechanism of action, centered on the inhibition of the BD2 of BET proteins, provides a targeted approach to modulating the epigenetic regulation of inflammatory gene expression. The data and protocols presented in this guide underscore the potential of this compound as a therapeutic agent for a variety of inflammatory and autoimmune disorders. Further research, including more extensive in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile.
References
Unraveling the Specificity of GSK046 for Bromodomain 2: A Structural and Mechanistic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selective inhibition of individual bromodomains within the Bromodomain and Extra-Terminal (BET) family of proteins presents a nuanced approach to targeting diseases ranging from cancer to inflammation. GSK046, a potent and selective inhibitor of the second bromodomain (BD2), has emerged as a critical chemical probe for dissecting the distinct biological roles of BD1 and BD2. This guide provides a comprehensive analysis of the structural underpinnings of this compound's selectivity, supported by quantitative binding data and detailed experimental protocols.
Quantitative Analysis of this compound Binding Affinity
The selectivity of this compound for the second bromodomain (BD2) over the first bromodomain (BD1) of the BET family proteins (BRD2, BRD3, BRD4, and BRDT) has been quantified through various biophysical and biochemical assays. The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound, demonstrating its potent and selective binding to BD2.
Table 1: this compound Inhibitory Potency (IC50) across BET Bromodomains (TR-FRET Assay)
| Target Bromodomain | pIC50 | IC50 (nM) |
| BRD2 (BD1) | 5.0 | 10000 |
| BRD2 (BD2) | 6.6 | 264[1][2][3][4][5][6] |
| BRD3 (BD1) | 4.4 | >10000 |
| BRD3 (BD2) | 7.0 | 98[1][2][3][4][5][6] |
| BRD4 (BD1) | 4.2 | >10000 |
| BRD4 (BD2) | 7.3 | 49[1][2][3][4][5][6] |
| BRDT (BD1) | < 4.3 | >50000 |
| BRDT (BD2) | 6.7 | 214[1][2][3][4][5][6] |
Table 2: this compound Dissociation Constants (Kd) from BROMOscan Assay
| Target Bromodomain | Kd (nM) |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
The Structural Basis of BD2 Selectivity
The remarkable selectivity of this compound for BD2 is elucidated by X-ray crystallography studies of the inhibitor in complex with BET bromodomains. The key to this specificity lies in the subtle yet significant differences in the amino acid composition of the acetyl-lysine binding pockets of BD1 and BD2.
Crystal structures reveal that the benzylic WPF (tryptophan-proline-phenylalanine) shelf and the cyclohexylamide group of this compound engage in extensive hydrophobic interactions with Pro430 and His433 in BRD2 BD2.[7] These residues are conserved across the BD2 domains of the BET family. In contrast, the corresponding positions in BD1 domains are occupied by Lysine and Aspartate (Lys141 and Asp144 in BRD4 BD1).[7] this compound makes no significant contacts with these residues in BD1, which accounts for its pronounced BD2 selectivity.[7]
The following diagram illustrates the key interactions driving this compound's preferential binding to BD2.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the IC50 values of this compound against individual BET bromodomains.
Protocol:
-
Reagents and Materials:
-
Recombinant, purified GST-tagged BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16) (acceptor).
-
Streptavidin-Allophycocyanin (APC) (acceptor fluorophore).
-
This compound serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
-
Procedure:
-
Prepare a 2X solution of the GST-tagged bromodomain and a 2X solution of the biotinylated histone peptide in assay buffer.
-
Prepare a 4X solution of the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
-
Dispense 5 µL of the 2X bromodomain solution into a 384-well low-volume black plate.
-
Add 2.5 µL of serially diluted this compound or DMSO (as a control) to the wells.
-
Add 5 µL of the 2X biotinylated histone peptide solution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the 4X antibody/streptavidin-APC mix to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity (Kd) of this compound.
Protocol:
-
Reagents and Materials:
-
Recombinant, purified Avi-tagged BET bromodomains.
-
Biotin.
-
BirA ligase.
-
CM5 sensor chip.
-
Streptavidin.
-
This compound serially diluted in running buffer.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Procedure:
-
Biotinylate the Avi-tagged bromodomains using BirA ligase.
-
Immobilize streptavidin on the CM5 sensor chip surface via amine coupling.
-
Capture the biotinylated bromodomains on the streptavidin-coated sensor surface.
-
Prepare serial dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface and a reference flow cell (without captured protein).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH glycine solution.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).
-
Cellular Assay: Inhibition of MCP-1 Production
This assay assesses the cellular activity of this compound by measuring the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) in stimulated peripheral blood mononuclear cells (PBMCs).[5]
Protocol:
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Lipopolysaccharide (LPS).
-
This compound serially diluted in DMSO.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Human MCP-1 ELISA kit.
-
-
Procedure:
-
Isolate PBMCs from healthy human donor blood.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to induce MCP-1 production.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Plot the MCP-1 concentration against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The selectivity of this compound for the second bromodomain of the BET family is a result of specific hydrophobic interactions with key residues that are not conserved in the first bromodomain. This structural understanding, supported by robust quantitative binding data and cellular activity, establishes this compound as an invaluable tool for elucidating the distinct biological functions of BD1 and BD2. The detailed experimental protocols provided herein offer a guide for researchers to further investigate the therapeutic potential of selective BET bromodomain inhibition.
References
- 1. rcsb.org [rcsb.org]
- 2. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK046 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in various cell culture experiments. This compound serves as a valuable tool for investigating the specific roles of BET BD2 in gene transcription, immune response, and disease pathogenesis.
Mechanism of Action
This compound is a potent and selective, orally bioavailable small molecule that targets the BD2 of BET proteins, including BRD2, BRD3, and BRD4.[1][2][3] By binding to the acetyl-lysine binding pocket of BD2, this compound displaces these proteins from chromatin, leading to the modulation of gene expression.[4] Notably, the selective inhibition of BD2 by this compound allows for the dissection of its functions independently from the first bromodomain (BD1).[4] This selectivity makes this compound a powerful chemical probe for studying inflammatory and other diseases where the specific activity of BD2 is implicated.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| BRD2-BD2 | 264 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| BRD3-BD2 | 98 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| BRD4-BD2 | 49 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| BRDT-BD2 | 214 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | Effective Concentration | Reference |
| Human PBMCs | MCP-1 Secretion (LPS-stimulated) | Inhibition of MCP-1 | pIC50 = 7.5 | [1] |
| Human Primary CD4+ T Cells | Cytokine Secretion | Inhibition of IFNγ, IL-17A, IL-22 | 0.01 - 10 µM | [3] |
| Macrophages (PMA-stimulated) | Macrophage Activation | Impaired Activation | 0.005 - 10 µM | [3] |
| K562 Cells | IFN-γ-induced MHC class I expression | Inhibition of protein expression | 1 µM |
Signaling Pathway
This compound exerts its effects by disrupting the canonical function of BET proteins in transcriptional regulation. The following diagram illustrates the simplified signaling pathway.
Caption: this compound inhibits the binding of BET proteins to acetylated histones.
Experimental Protocols
Here are detailed protocols for common cell culture experiments using this compound.
Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on cell viability and proliferation using a resazurin-based assay.
Caption: Workflow for assessing cell viability with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from your stock solution. A typical concentration range to test is 0.01 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value if applicable.
-
Inhibition of MCP-1 Secretion in LPS-Stimulated PBMCs
This protocol describes how to measure the inhibitory effect of this compound on the production of Monocyte Chemoattractant Protein-1 (MCP-1) in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
Caption: Workflow for MCP-1 inhibition assay in PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human MCP-1 ELISA kit
-
Plate reader for ELISA
Procedure:
-
PBMC Preparation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.[5]
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Seed 100 µL of the PBMC suspension (100,000 cells) into each well of a 96-well plate.[6]
-
Prepare 2X dilutions of this compound in complete medium.
-
Add 50 µL of the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Prepare a 4X solution of LPS (e.g., 400 ng/mL) in complete medium.
-
Add 50 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.[5][7]
-
Incubate for 16-24 hours at 37°C, 5% CO2.[5]
-
-
MCP-1 Measurement:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the MCP-1 ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for MCP-1.
-
Calculate the concentration of MCP-1 in each sample.
-
Normalize the results to the LPS-stimulated vehicle control to determine the percentage of inhibition.
-
Western Blot Analysis of Protein Expression
This protocol provides a general method to assess changes in protein expression in response to this compound treatment.
Caption: General workflow for Western blot analysis.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[8]
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. addgene.org [addgene.org]
Application Notes and Protocols for In Vitro Assay Development Using GSK046
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the activity of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction
This compound is a potent and selective, orally active inhibitor of the BD2 bromodomain of BET proteins, including BRD2, BRD3, BRD4, and BRDT.[1][2][3] Unlike pan-BET inhibitors that target both the first (BD1) and second bromodomains, this compound's selectivity for BD2 may offer a more targeted approach to modulating gene expression, particularly in the context of inflammation and autoimmune diseases.[4][5] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[4] By competitively binding to the acetyl-lysine binding pocket of BD2, this compound disrupts these interactions, leading to the modulation of downstream gene transcription.[4] These application notes describe standard in vitro assays to quantify the potency, selectivity, and cellular activity of this compound.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| BRD2 (BD2) | TR-FRET | 264 | 35 | [1][3] |
| BRD3 (BD2) | TR-FRET | 98 | 32 | [1][3] |
| BRD4 (BD2) | TR-FRET | 49 | 9 | [1][3] |
| BRDT (BD2) | TR-FRET | 214 | 15 | [1][3] |
| BRD2 (BD1) | TR-FRET | >10,000 | 1621 | [3] |
| BRD3 (BD1) | TR-FRET | >10,000 | 2082 | [3] |
| BRD4 (BD1) | TR-FRET | >10,000 | 769 | [3] |
| BRDT (BD1) | TR-FRET | >10,000 | 2454 | [3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Endpoint | Value | Reference |
| MCP-1 Production | Human PBMCs | pIC50 | 7.5 | [1][4] |
| Cell Viability | CCRF-CEM | EC50 (72h) | > 5 µM | [3] |
| Cell Viability | K562 | EC50 (72h) | > 5 µM | [3] |
| Cell Viability | MOLM-14 | EC50 (72h) | 14 µM | [3] |
| Cell Viability | NB-4 | EC50 (72h) | > 5 µM | [3] |
Signaling Pathways and Experimental Workflows
Caption: BET signaling pathway in inflammation.
Caption: TR-FRET experimental workflow.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay quantitatively measures the binding of this compound to BET bromodomains.
Materials:
-
Recombinant BET bromodomain proteins (e.g., BRD4-BD2, BRD4-BD1) with a tag (e.g., GST or His)
-
Fluorescently labeled ligand (e.g., biotinylated I-BET)
-
Terbium (Tb)-conjugated anti-tag antibody (Donor)
-
Dye-labeled streptavidin (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Add 2 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Prepare a master mix of the BET bromodomain protein and the fluorescently labeled ligand in Assay Buffer.
-
Add 4 µL of the protein/ligand mix to each well.
-
Prepare a solution of the Terbium-conjugated antibody and the dye-labeled streptavidin in Assay Buffer.
-
Add 4 µL of the antibody/streptavidin mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.[6][7]
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET-compatible plate reader.[6][7]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
BROMOscan® Bromodomain Profiling
This is a competition binding assay to determine the selectivity of this compound against a panel of bromodomains.
Principle: The BROMOscan® technology utilizes a competitive binding assay where test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain captured by the immobilized ligand is quantified by qPCR. A reduction in the amount of captured bromodomain indicates that the test compound is binding to the bromodomain.[8][9]
Protocol (as performed by a service provider like Eurofins Discovery):
-
This compound is prepared at a specified concentration (e.g., 10 µM for single-point screening or in a dose-response for Kd determination).
-
The compound is incubated with the desired bromodomain from a panel of available targets.
-
The mixture is added to a well containing an immobilized ligand that binds to the active site of the bromodomain.
-
After an incubation period to reach equilibrium, unbound components are washed away.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are reported as percent of control or as a dissociation constant (Kd) derived from a dose-response curve.
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay for MCP-1 Inhibition
This cellular assay assesses the functional effect of this compound on inflammatory cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human MCP-1/CCL2 ELISA kit
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[10]
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Cell Plating: Plate the PBMCs in a 96-well culture plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate MCP-1 production.[11] Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MCP-1 Quantification: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percent inhibition of MCP-1 production for each this compound concentration relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 or pIC50 value.
Hepatocyte Metabolic Stability Assay
This assay evaluates the in vitro metabolic stability of this compound.
Materials:
-
Cryopreserved human, rat, or dog hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
This compound
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Resuspend the hepatocytes in culture medium to a final density of 0.5 x 10^6 viable cells/mL.[1]
-
Add the hepatocyte suspension to a 96-well plate.
-
Prepare a working solution of this compound in culture medium (e.g., final concentration of 1 µM).[12]
-
Initiate the assay by adding the this compound working solution to the hepatocyte suspension.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect an aliquot of the cell suspension.[1][2]
-
Immediately stop the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[13]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for In Vivo Mouse Studies with GSK046
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. As epigenetic readers, BET proteins play a crucial role in regulating the transcription of genes involved in inflammation and cancer. By selectively targeting BD2, this compound offers a more nuanced approach to modulating BET protein function compared to pan-BET inhibitors, potentially leading to an improved therapeutic window. These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models of inflammation and oncology.
Data Presentation
In Vivo Dosage and Pharmacokinetics of this compound in Mice
The following table summarizes the reported dosages and pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Mouse Strain | Administration Route | Dosage | Source |
| Cmax | 1589 ng/mL | C57BL/6 | Oral | 10 mg/kg | [1] |
| Terminal Half-life (t½) | 1.8 h | C57BL/6 | Oral | 10 mg/kg | [1] |
| Cmax | 2993 ng/mL | C57BL/6 | Oral | 40 mg/kg | [1] |
| Terminal Half-life (t½) | 1.9 h | C57BL/6 | Oral | 40 mg/kg | [1] |
| Dosage Regimen | 40 mg/kg/day for 14 days | C57BL/6 | Subcutaneous | 40 mg/kg | [1] |
Signaling Pathway
This compound exerts its effects by competitively binding to the BD2 domain of BET proteins, thereby preventing their interaction with acetylated lysine residues on histones and transcription factors. This disrupts the assembly of transcriptional machinery at key inflammatory and oncogenic gene loci. A primary downstream target of this inhibition is the NF-κB signaling pathway, a central regulator of inflammation and cell survival. By inhibiting BET protein function, this compound can suppress the transcription of various NF-κB target genes, including pro-inflammatory cytokines.
References
Application Notes and Protocols for Solubilizing GSK046 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of GSK046, a selective inhibitor of the second bromodomain (BD2) of the BET protein family, in dimethyl sulfoxide (DMSO) for the preparation of stock solutions. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in downstream applications.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 414.47 g/mol | [1] |
| Solubility in DMSO | Up to 83.33 mg/mL (201.05 mM) | [1][2] |
| Recommended up to 100 mM | ||
| Stated as soluble up to 10 mM | ||
| Recommended Stock Concentration | 10 mM | |
| Storage of Powder | 3 years at -20°C | [1][2] |
| 2 years at 4°C | [2] | |
| Storage of DMSO Stock Solution | 1 year at -80°C | [1] |
| 6 months at -80°C | [2] | |
| 1 month at -20°C | [1][2] |
Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is highly recommended to use fresh, anhydrous, high-purity DMSO for the preparation of stock solutions.[1][2] The use of hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of the compound.[1][2]
Mechanism of Action: BET Bromodomain Inhibition
This compound is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[4] This interaction is a key mechanism in the regulation of gene transcription.[4][5] By selectively binding to the BD2 domain, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of downstream gene expression.[1] This targeted inhibition has been shown to have immunomodulatory effects, including the suppression of pro-inflammatory cytokine production, such as Monocyte Chemoattractant Protein-1 (MCP-1).[1]
Caption: this compound inhibits the BD2 domain of BET proteins.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound (Molecular Weight = 414.47 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[1][2]
-
Storage:
Caption: Workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK046 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family, in chromatin immunoprecipitation (ChIP) assays. Understanding the impact of this compound on protein-DNA interactions is critical for research in areas where BET proteins are implicated, including oncology and inflammatory diseases.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor targeting the BD2 of BET proteins: BRD2, BRD3, BRD4, and BRDT.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, a key step in recruiting transcriptional machinery to active gene promoters and enhancers.[4][5] By competitively binding to the acetyl-lysine binding pocket of the second bromodomain, this compound effectively displaces BET proteins from chromatin.[6][7] This displacement leads to the modulation of gene expression, particularly of genes dependent on BET protein function.[2] For instance, this compound has been shown to reduce the recruitment of BET proteins to interferon (IFN)-stimulated gene promoters.[2]
In the context of a ChIP assay, this compound can be used as a chemical probe to investigate the role of BET protein BD2 domains in gene regulation. By treating cells with this compound prior to performing ChIP with an antibody against a specific BET protein (e.g., BRD4), researchers can identify the genomic loci where the binding of that protein is dependent on its BD2 domain. A reduction in the ChIP signal at a specific genomic locus following this compound treatment indicates that the inhibitor has displaced the BET protein from that site.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against the second bromodomains of the BET family proteins.
| Target | IC50 (nM) | pIC50 |
| BRD2 BD2 | 264 | 6.6 |
| BRD3 BD2 | 98 | 7.0 |
| BRD4 BD2 | 49 | 7.3 |
| BRDT BD2 | 214 | 6.7 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of BET protein function and displacement by this compound, as well as the general workflow for a ChIP experiment incorporating this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors and Mechanisms That Influence Chromatin-Mediated Enhancer–Promoter Interactions and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: TR-FRET Assay for Determining GSK046 Binding Affinity
Introduction
GSK046, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are crucial epigenetic readers that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[4] The development of domain-selective inhibitors like this compound is critical for dissecting the specific biological functions of BD1 and BD2 and for creating more targeted therapeutics with potentially improved safety profiles.[3][5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format widely used in drug discovery for its high sensitivity, low background, and suitability for high-throughput screening.[6][7][8] The technology combines the principles of FRET with the long-lifetime fluorescence of lanthanide donors (e.g., Terbium or Europium), allowing for a time delay between excitation and signal detection.[9][10] This delay effectively eliminates interference from short-lived background fluorescence, resulting in an excellent signal-to-noise ratio.[8][9] This document provides a detailed protocol for a competitive binding TR-FRET assay to determine the binding affinity (IC50) of this compound to its target BET bromodomains.
Signaling Pathway and Mechanism of Action
BET proteins play a key role in transcriptional activation. Their tandem bromodomains, BD1 and BD2, recognize and bind to acetylated lysine (Kac) residues on histone tails and transcription factors.[4] This interaction anchors the BET protein to chromatin, facilitating the recruitment of the transcriptional machinery to gene promoters and enhancers, leading to gene expression.[4] this compound selectively binds to the BD2 domain, competitively inhibiting its interaction with acetylated proteins. This disrupts the recruitment of transcription factors and subsequent gene activation, a mechanism particularly relevant in immuno-inflammatory responses.[1][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 10. TR-FRET technology | Custom peptide Synthesis| AnaSpec [anaspec.com]
BROMOscan® Profiling of GSK046: A Detailed Application Note and Protocol for Assessing BET Bromodomain Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2] Their role in the expression of oncogenes and pro-inflammatory genes has made them attractive targets for therapeutic intervention in cancer and inflammatory diseases.[3] Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of all BET family members, have shown promise but are often associated with on-target toxicities.[4][5] This has driven the development of second-generation, domain-selective inhibitors to potentially improve the therapeutic index.
GSK046 (also known as iBET-BD2) is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BD2) of the BET protein family.[5][6][7] This application note provides a detailed overview of the use of the BROMOscan® platform for characterizing the selectivity profile of this compound. BROMOscan®, a proprietary technology from Eurofins Discovery, is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a panel of bromodomains.[8][9][10]
This document outlines the experimental protocol for BROMOscan® profiling, presents the selectivity data for this compound in a structured format, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation
The selectivity of this compound was assessed against the bromodomains of the BET family using the BROMOscan® platform. The dissociation constants (Kd) were determined to quantify the binding affinity of this compound to each domain.
Table 1: BROMOscan® Selectivity Profile of this compound Against BET Family Bromodomains
| Target | Dissociation Constant (Kd) in nM |
| BRD2 (BD1) | 1621 |
| BRD2 (BD2) | 35 |
| BRD3 (BD1) | 2082 |
| BRD3 (BD2) | 32 |
| BRD4 (BD1) | 769 |
| BRD4 (BD2) | 9 |
| BRDT (BD1) | 2454 |
| BRDT (BD2) | 15 |
Data sourced from the BROMOscan® platform (DiscoverX).[1]
The data clearly demonstrates that this compound exhibits significant selectivity for the BD2 domain across all four BET family members, with Kd values in the low nanomolar range for BD2, compared to much weaker binding to the BD1 domains.
Table 2: IC50 Values of this compound Against BET Family BD2 Domains
| Target | IC50 (nM) |
| BRD2 (BD2) | 264 |
| BRD3 (BD2) | 98 |
| BRD4 (BD2) | 49 |
| BRDT (BD2) | 214 |
These values represent the concentration of this compound required to inhibit 50% of the bromodomain's activity in a biochemical assay.[6][11][12]
Experimental Protocols
BROMOscan® Competition Binding Assay (Representative Protocol)
The BROMOscan® assay is a quantitative method to determine the binding affinities of test compounds to a large panel of bromodomains. The general principle involves a competition between the test compound and a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the immobilized ligand is quantified using quantitative PCR (qPCR).
Materials:
-
This compound (or other test compound) dissolved in 100% DMSO.
-
DNA-tagged BET bromodomains (BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, BRD4-BD2, BRDT-BD1, BRDT-BD2).
-
Immobilized, proprietary bromodomain ligand (on a solid support, e.g., magnetic beads).
-
Assay Buffer (specific composition is proprietary to Eurofins Discovery, but likely a buffered saline solution with carrier protein and detergent to prevent non-specific binding, e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
qPCR reagents (polymerase, primers, and probe specific to the DNA tag).
-
Multi-well plates (e.g., 96-well or 384-well).
-
Plate shaker.
-
Magnetic separator (if using magnetic beads).
-
qPCR instrument.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the 11-point dose-response curve would be in the micromolar range, followed by 3-fold serial dilutions.[13]
-
Assay Plate Preparation: Add the DNA-tagged bromodomain protein and the immobilized ligand to the wells of the assay plate containing assay buffer.
-
Competition Binding: Add the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid interference with the assay.
-
Incubation: Seal the plate and incubate at room temperature with gentle shaking for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the solid support to remove unbound bromodomain protein. If using magnetic beads, this can be achieved by applying a magnetic field to pellet the beads, removing the supernatant, and resuspending the beads in wash buffer. Repeat this wash step 2-3 times.
-
Elution and qPCR: After the final wash, elute the DNA from the bound bromodomain protein. The eluted DNA is then quantified using a standard qPCR protocol.
-
Data Analysis: The amount of DNA quantified by qPCR is proportional to the amount of bromodomain bound to the immobilized ligand. The results are typically expressed as a percentage of the DMSO control. The Kd values are calculated by fitting the dose-response data to a standard binding isotherm equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway
Caption: BET protein signaling and inhibition by this compound.
Experimental Workflow
Caption: BROMOscan® experimental workflow.
Conclusion
The BROMOscan® platform provides a robust and high-throughput method for determining the selectivity of bromodomain inhibitors. The data presented here for this compound confirms its high selectivity for the BD2 domain of the BET family of proteins. This domain-selective inhibition offers a promising strategy for the development of targeted epigenetic therapies with a potentially improved safety profile compared to pan-BET inhibitors. The detailed protocols and workflows provided in this application note serve as a valuable resource for researchers in the field of drug discovery and epigenetics who are looking to characterize the selectivity of their own compounds.
References
- 1. A Novel BD2-Selective Inhibitor of BRDs Mitigates ROS Production and OA Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for the Treatment of Primary Human T Cells with GSK046 (as a representative RIPK2 inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the treatment of primary human T cells with GSK046, a putative small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] In innate immune cells, the NOD2-RIPK2 signaling axis is well-established to trigger pro-inflammatory responses upon recognition of bacterial muramyl dipeptide (MDP).[1][3] Emerging evidence also points to a significant role for this pathway in adaptive immunity, particularly in T cell function.[2][4][5]
Dysregulation of the NOD2/RIPK2 signaling pathway has been implicated in a variety of inflammatory conditions, making RIPK2 an attractive therapeutic target.[1][2] These notes detail the mechanism of action of RIPK2 inhibition in T cells, provide protocols for key in vitro experiments, and present data on the expected functional outcomes. While specific data for this compound is not publicly available, the information presented is based on the known effects of other selective RIPK2 inhibitors.
Mechanism of Action
In T lymphocytes, NOD2 has been shown to have a T cell-intrinsic role, influencing helper T cell differentiation, proliferation, and cytokine production.[5][6] Upon engagement, NOD2 is thought to recruit and activate RIPK2, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][2] These pathways are crucial for T cell activation, survival, and effector functions. Inhibition of RIPK2 is therefore expected to modulate T cell responses by attenuating these signaling events. Specifically, RIPK2 inhibition may lead to reduced T cell proliferation and altered cytokine profiles.
Data Presentation
The following tables summarize representative quantitative data for the effects of selective RIPK2 inhibitors on various cell types. This data is intended to provide an expected range of activity for compounds with a similar mechanism of action to this compound.
Table 1: Inhibitory Activity of a Representative RIPK2 Inhibitor
| Parameter | Cell Type | Assay | Agonist | IC50 (nM) | Reference Compound |
| IL-8 Secretion | Human Whole Blood | ELISA | MDP | ~50 | Compound 8[1] |
| TNFα Secretion | Rat Whole Blood | ELISA | MDP | ~30 | Compound 8[1] |
| IL-6 Secretion | Mouse BMDM | ELISA | MDP | ~20 | Compound 8[1] |
| RIPK2 Autophosphorylation | Cellular Assay | Western Blot | - | 51 | Gefitinib[2] |
BMDM: Bone Marrow-Derived Macrophages. Data is illustrative and derived from published studies on selective RIPK2 inhibitors.
Table 2: Expected Effects of RIPK2 Inhibition on Human T Cell Function
| T Cell Function | Expected Outcome of RIPK2 Inhibition | Potential Assay |
| Proliferation | Reduction in antigen- or mitogen-induced proliferation | CFSE dilution, Ki-67 staining |
| IL-2 Production | Decreased IL-2 secretion upon T cell activation | ELISA, Intracellular Cytokine Staining (ICS) |
| IFN-γ Production | Potential reduction in IFN-γ secretion, particularly in Th1-polarizing conditions | ELISA, ICS |
| T-helper Differentiation | Alteration in the balance of Th1/Th2/Th17 subsets | Flow cytometry for lineage-defining transcription factors and cytokines |
| NF-κB Activation | Inhibition of NF-κB pathway activation downstream of NOD2 stimulation | Western blot for phospho-IκBα, NF-κB reporter assay |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood and the subsequent purification of CD4+ or CD8+ T cells.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human CD4+ or CD8+ T cell isolation kit (negative selection)
-
Recombinant human IL-2
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.[7]
-
Wash the PBMCs three times with PBS.
-
Isolate CD4+ or CD8+ T cells using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the purified T cells in complete RPMI-1640 medium. For long-term culture, supplement with recombinant human IL-2 (10-20 U/mL).
Protocol 2: Treatment of Primary Human T Cells with this compound
This protocol outlines the stimulation of purified T cells and treatment with a RIPK2 inhibitor.
Materials:
-
Purified primary human T cells
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (or other RIPK2 inhibitor) dissolved in DMSO
-
Complete RPMI-1640 medium
Procedure:
-
Plate purified T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the T cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Harvest the cells and/or supernatants for downstream analysis.
Protocol 3: T Cell Proliferation Assay using CFSE
This protocol measures T cell proliferation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Label purified T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Proceed with the treatment and stimulation as described in Protocol 2.
-
After 72-96 hours, harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the CFSE fluorescence in the appropriate channel. Proliferating cells will exhibit successive halving of CFSE intensity.
Protocol 4: Cytokine Quantification by ELISA
This protocol measures the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ)
Procedure:
-
Collect the cell culture supernatants after the desired stimulation period (e.g., 24 or 48 hours).
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Caption: NOD2-RIPK2 signaling pathway in T cells and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound on T cell function.
Caption: Logical flow from this compound treatment to functional outcomes in T cells.
References
- 1. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Lack of both Nod1 and Nod2 primes T cells for activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cells need Nod too? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell-intrinsic role of Nod2 in promoting type 1 immunity to Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GSK046 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK046 is a potent and selective chemical probe that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These epigenetic readers play a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins.[3] Dysregulation of BET protein function is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Unlike pan-BET inhibitors that target both BD1 and BD2, this compound offers a tool to dissect the specific functions of the BD2 domain in cancer biology.
These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle progression. The accompanying data tables offer a comparative summary of this compound's biochemical activity and illustrative biological effects in cancer cells.
Data Presentation
Table 1: In Vitro Potency of this compound Against BET Bromodomains
| Target | Assay Type | IC50 (nM) |
| BRD2 (BD2) | TR-FRET | 264[1][2] |
| BRD3 (BD2) | TR-FRET | 98[1][2] |
| BRD4 (BD2) | TR-FRET | 49[1][2] |
| BRDT (BD2) | TR-FRET | 214[1][2] |
Table 2: Illustrative Effects of BET Inhibitors on Cancer Cell Line Viability (72h Treatment)
| Cell Line | Cancer Type | Pan-BET Inhibitor (e.g., JQ1) IC50 | iBET-BD1 (BD1-selective) IC50 | iBET-BD2 (this compound) Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100-500 nM | ~200-800 nM | Less pronounced effect on viability[3] |
| MOLM-13 | Acute Myeloid Leukemia | ~50-200 nM | ~100-400 nM | Less pronounced effect on viability[3] |
Table 3: Illustrative Effects of BET Inhibitors on Apoptosis and Cell Cycle in Cancer Cell Lines (48h Treatment)
Note: This table presents hypothetical data based on the known mechanisms of BET inhibitors to guide experimental design. Specific quantitative results for this compound should be determined empirically.
| Cell Line | Treatment (1 µM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MV4;11 | DMSO (Control) | 5% | 45% | 35% | 20% |
| (AML) | Pan-BET Inhibitor | 25% | 65% | 15% | 20% |
| iBET-BD1 | 20% | 60% | 20% | 20% | |
| iBET-BD2 (this compound) | ~10% | ~50% | ~30% | ~20% |
Signaling Pathways and Experimental Workflows
BET Protein Signaling in Cancer
BET proteins, particularly BRD4, are critical for the transcription of key oncogenes, including MYC and BCL2. They achieve this by binding to acetylated histones at super-enhancers and recruiting the transcriptional machinery. Inhibition of BET proteins displaces them from chromatin, leading to the downregulation of these oncogenes, which in turn can induce cell cycle arrest and apoptosis.
Caption: BET Signaling Pathway Inhibition by this compound.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for characterizing the in vitro effects of this compound on cancer cell lines.
Caption: Workflow for In Vitro Analysis of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Recommended concentrations to test range from 0.01 to 10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM and 5 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Troubleshooting & Optimization
Optimizing GSK046 Concentration to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use GSK046 while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as iBET-BD2, is a potent, selective, and orally active inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] Its mechanism of action involves binding to the BD2 of BRD2, BRD3, BRD4, and BRDT, which prevents these proteins from recognizing acetylated lysine residues on histones and other proteins. This inhibition modulates the expression of genes involved in inflammation and other cellular processes.[5][6]
Q2: At what concentrations does this compound typically exhibit cytotoxic effects?
A2: The cytotoxic concentration of this compound is highly cell-type dependent. For instance, in some cancer cell lines like MOLM-14, the EC50 for cytotoxicity has been observed at 14 μM after 72 hours of incubation.[2] However, in other cell lines such as CCRF-CEM, K562, and NB-4, the EC50 for cytotoxicity is greater than 5 μM.[2] In non-cancerous cells like human primary CD4+ T cells and fibroblasts, this compound has been shown to have low to no cytotoxicity at concentrations up to 10 μM.[2][7] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?
A3: To determine the optimal concentration, you should perform a dose-response experiment using a viability/cytotoxicity assay. A common approach is to treat your cells with a range of this compound concentrations (e.g., from 0.01 µM to 20 µM) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours). Subsequently, assess cell viability using assays such as MTT, XTT, or neutral red uptake. The highest concentration that does not significantly reduce cell viability compared to a vehicle control would be considered for your experiments.
Q4: What are the signs of cytotoxicity I should look for?
A4: Beyond the quantitative data from cytotoxicity assays, visual inspection of your cell cultures under a microscope can provide early indications of cytotoxicity. Look for morphological changes such as cell shrinkage, rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and a significant increase in floating, dead cells.
Q5: Can the solvent used to dissolve this compound cause cytotoxicity?
A5: Yes, the solvent, typically DMSO, can be cytotoxic at certain concentrations.[1] It is essential to keep the final concentration of the solvent in your culture medium as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control. Always test the effect of the solvent alone on your cells to ensure it does not contribute to the observed cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to this compound or BET protein inhibition. | Perform a more granular dose-response curve with smaller concentration increments to pinpoint the toxicity threshold. Reduce the treatment duration. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound. Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when starting the experiment. |
| Pipetting errors leading to incorrect final concentrations. | Calibrate your pipettes regularly. Prepare a master mix of the treatment media to minimize pipetting variability. | |
| No biological effect observed at non-toxic concentrations. | The chosen concentration is too low to be effective. | Gradually increase the concentration of this compound, while closely monitoring for any signs of cytotoxicity. |
| The experimental endpoint is not sensitive to this compound-mediated inhibition. | Confirm that the target gene or pathway in your cell model is regulated by BET proteins. Consider a different readout or assay. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for the second bromodomains of BET proteins and the cytotoxic concentrations (EC50) in various cell lines.
| Target/Cell Line | Assay Type | Concentration (IC50/EC50) | Reference |
| BRD2 BD2 | Biochemical Assay | 264 nM | [1][2][3] |
| BRD3 BD2 | Biochemical Assay | 98 nM | [1][2][3] |
| BRD4 BD2 | Biochemical Assay | 49 nM | [1][2][3] |
| BRDT BD2 | Biochemical Assay | 214 nM | [1][2][3] |
| MOLM-14 | Cell Viability (72h) | 14 µM | [2] |
| CCRF-CEM | Cell Viability (72h) | > 5 µM | [2] |
| K562 | Cell Viability (72h) | > 5 µM | [2] |
| NB-4 | Cell Viability (72h) | > 5 µM | [2] |
| Human Primary CD4+ T cells | Proliferation (72h) | No effect up to 10 µM | [2] |
| Fibroblasts | Proliferation | No effect | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.01, 0.1, 1, 5, 10, and 20 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for another 4-18 hours in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting GSK046 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK046. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous media.
Troubleshooting Guide: this compound Insolubility
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be insoluble in water[1]. Direct dissolution in aqueous buffers is not recommended. To achieve a soluble form for your experiments, a stock solution in an appropriate organic solvent must first be prepared.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound[1][2][3][4]. It is also soluble in ethanol[1][5]. For optimal results, use fresh, high-purity, anhydrous DMSO, as it can be hygroscopic and absorbed moisture can reduce the solubility of this compound[1][3].
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.1%[2]. Higher concentrations of DMSO can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.
-
Sonication: Gentle sonication can help to disperse the compound and aid in dissolution[2][4].
-
Warming: Gently warming the solution to 37°C may improve solubility[4].
-
Use of Surfactants or Co-solvents: For in vivo studies or specific in vitro assays, a formulation with surfactants like Tween 80 and co-solvents like PEG300 can be used to maintain solubility[2].
Q4: I am preparing this compound for animal studies. What is a suitable formulation?
A4: For in vivo administration, a common formulation involves a combination of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[2]. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component[2].
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound, also known as iBET-BD2, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][3][6]. By binding to the BD2 domain, this compound prevents the interaction of BET proteins with acetylated histones and transcription factors, which in turn modulates the expression of certain genes, exhibiting immunomodulatory activity[1][7][8].
Q: What are the recommended storage conditions for this compound?
A: this compound powder should be stored at 2-8°C[9]. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].
Q: What is the molecular weight of this compound?
A: The molecular weight of this compound is 414.47 g/mol [2][9][10].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 83 mg/mL (200.25 mM) | [1] |
| Ethanol | 83 mg/mL | [1] |
Table 2: Example In Vivo Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
| Final Concentration | 3.3 mg/mL (7.96 mM) |
| Reference | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 414.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortexer
-
Optional: Sonicator
-
-
Procedure:
-
Weigh out 4.145 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. iBET-BD2 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 6. ushelf.com [ushelf.com]
- 7. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (iBET-BD2), 98 (HPLC), 2474876-09-8 Sigma-Aldrich [sigmaaldrich.com]
- 10. iBET-BD2 | C23H27FN2O4 | CID 146018690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of GSK046 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[4][5] By competitively binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the modulation of gene expression, particularly those involved in inflammation.[4][6]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the inhibition of BD2-mediated processes. This has been shown to result in potent immunomodulatory activity.[1][2] Specifically, this compound can suppress the production of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]
Q3: Does this compound have known off-target effects on non-BET proteins?
This compound exhibits a high degree of selectivity for the BET family of proteins. Screening against a wide panel of other bromodomain-containing proteins has shown no significant measurable activity.[1][7] Therefore, off-target effects in the classical sense (binding to entirely different protein families) are considered unlikely at typical experimental concentrations.
Q4: How does this compound differ from pan-BET inhibitors like JQ1?
Pan-BET inhibitors, such as JQ1, inhibit both the first (BD1) and second (BD2) bromodomains of BET proteins with similar potency.[4] In contrast, this compound is highly selective for the BD2 domain. This selectivity is functionally significant, as BD1 and BD2 have distinct roles. BD1 is more involved in maintaining steady-state gene expression and has been linked to the anti-proliferative effects seen in cancer models.[4][8] BD2 is thought to be more critical for the rapid induction of gene expression in response to inflammatory signals.[4][6] Consequently, this compound is more effective in models of inflammation, while pan-BET or BD1-selective inhibitors show stronger effects in many cancer cell proliferation assays.[4]
Troubleshooting Guide
Issue 1: I am not observing the expected anti-inflammatory effect with this compound.
-
Sub-optimal Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for inhibiting MCP-1 production in LPS-stimulated peripheral blood mononuclear cells (PBMCs) is approximately 30 nM. We recommend performing a dose-response curve starting from 10 µM down in serial dilutions to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Type and Stimulus: The effect of this compound is dependent on the cellular context and the stimulus used. Its primary role is in modulating the transcriptional response to inflammatory stimuli. Ensure your experimental system is appropriate for observing these effects (e.g., using immune cells stimulated with LPS, TNF-α, or other relevant agonists).
-
Compound Stability: this compound is typically dissolved in DMSO for storage. Ensure your stock solution has been stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2] It is recommended to use freshly prepared dilutions for your experiments.
Issue 2: I am seeing unexpected changes in gene expression that I consider "off-target."
-
BD1 vs. BD2 Effects: What may appear as an "off-target" effect could be a misunderstanding of the distinct roles of BD1 and BD2. If you are accustomed to the effects of a pan-BET inhibitor, the more selective phenotypic signature of a BD2 inhibitor like this compound will be different.[2] For example, you may not observe a strong downregulation of certain oncogenes like MYC, which is a hallmark of pan-BET and BD1-selective inhibition.
-
High Concentrations and BD1 Inhibition: While highly selective, at very high concentrations, this compound may begin to engage the BD1 domain. Refer to the selectivity data below. If you are using concentrations in the high micromolar range, consider whether you might be observing effects due to partial BD1 inhibition.
-
Indirect Effects: Changes in gene expression may be indirect consequences of the primary on-target effect. Inhibiting the inflammatory response can have wide-ranging downstream effects on cellular signaling and gene transcription.
Issue 3: I am observing cytotoxicity in my experiments.
-
Concentration-Dependent Toxicity: While BD2-selective inhibitors are generally considered to have a better safety profile than pan-BET inhibitors, high concentrations of any compound can lead to toxicity.[9][10] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through a viability assay (e.g., MTS or CellTiter-Glo). In human primary CD4+ T cells and PMA-stimulated macrophages, this compound did not impact cellular viability at concentrations up to 10 µM.[2]
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cells (typically <0.1%).
Quantitative Data
Table 1: In Vitro Potency of this compound against BET Bromodomains
| Target | Assay Type | pIC50 | IC50 (nM) |
| BRD2 BD2 | TR-FRET | 6.6 | 264 |
| BRD3 BD2 | TR-FRET | 7.0 | 98 |
| BRD4 BD2 | TR-FRET | 7.3 | 49 |
| BRDT BD2 | TR-FRET | 6.7 | 214 |
Data compiled from multiple sources.[1][2][3]
Table 2: Selectivity Profile of this compound (BROMOscan)
| Target | Binding (Kd, nM) |
| BRD4 BD2 | 9 |
| BRDT BD2 | 15 |
| BRD3 BD2 | 32 |
| BRD2 BD2 | 35 |
| BRD4 BD1 | 769 |
| BRD2 BD1 | 1621 |
| BRD3 BD1 | 2082 |
| BRDT BD1 | 2454 |
This table highlights the high selectivity of this compound for the second bromodomain (BD2) over the first bromodomain (BD1) within the BET family.
Experimental Protocols
Key Experiment: Inhibition of MCP-1 Production in LPS-Stimulated PBMCs
This protocol describes a common cellular assay to confirm the on-target activity of this compound.
1. Materials:
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[11]
- Lipopolysaccharide (LPS) from E. coli
- This compound
- DMSO (vehicle control)
- MCP-1 ELISA kit
2. Cell Preparation:
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[12]
- Wash the cells and resuspend them in complete RPMI 1640 medium.
- Count the cells and adjust the density to 3 x 10^6 cells/mL.[11]
3. Experimental Procedure:
- Plate the PBMCs in a 96-well plate.
- Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final DMSO concentration.
- Pre-treat the cells with the different concentrations of this compound or vehicle for 1 hour at 37°C.[13]
- Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[12][14] Include an unstimulated control group.
- Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[14]
- After incubation, centrifuge the plate to pellet the cells.
- Collect the supernatant for analysis.
4. MCP-1 Quantification:
- Quantify the concentration of MCP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[13]
5. Data Analysis:
- Calculate the percentage of MCP-1 inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
- Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: On-target mechanism of this compound in inhibiting inflammatory gene transcription.
Caption: Experimental workflow for assessing this compound activity in a cellular assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal GSK046 incubation time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as iBET-BD2, is a potent, selective, and orally active inhibitor of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to activate gene expression[4]. By selectively binding to the BD2 domain, this compound prevents the recruitment of BET proteins to chromatin, leading to the downregulation of target gene transcription, particularly genes involved in inflammation[4][5]. This gives this compound its immunomodulatory properties[1][2][3].
Q2: What is the primary signaling pathway affected by this compound?
This compound primarily impacts the BET-mediated transcriptional activation pathway. In response to inflammatory stimuli, transcription factors become acetylated and recruit BET proteins to the promoter and enhancer regions of target genes. BET proteins, in turn, recruit transcriptional machinery, such as RNA Polymerase II, to initiate gene expression. This compound disrupts this process by competitively binding to the BD2 domain of BET proteins, preventing their interaction with acetylated transcription factors and histones, thereby inhibiting the expression of inflammatory genes.
Q3: Are there established incubation times for in vitro experiments with this compound?
There is no single optimal incubation time for this compound, as it is highly dependent on the experimental context, including the cell type, the biological process being investigated, and the specific endpoint being measured. However, published studies provide a range of incubation times that can be used as a starting point.
| Cell Type/System | Assay | Incubation Time | Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 Production | Not specified, but short | 0.5 µM | [1] |
| Human Primary CD4+ T cells | Cytokine Production | 72 hours | 0.01-10 µM | [2] |
| Macrophages (PMA-stimulated) | Macrophage Activation | 48 hours | 0.005-10 µM | [2] |
| MDA-453 and MOLM-13 cells | IC50 Determination | 72 hours | Varies | [5] |
| MV4;11 cells | Cell Cycle Analysis | Not specified | 1000 nM | [5] |
| K562 cells | Gene Expression (qRT-PCR) | 6 hours | 1000 nM | [5] |
| Hepatocytes (Rat and Human) | Metabolic Stability | 5, 10, 20, 40, 60 min | 0.5 µM | [1] |
| Hepatocytes (Dog) | Metabolic Stability | 10, 20, 40, 60, 120 min | 0.5 µM | [1] |
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound.
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The effect of this compound on gene expression can be rapid, while downstream effects on protein levels or cell phenotype may take longer to manifest. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell type.
Proposed Experimental Protocol: Time-Course Experiment
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere or stabilize overnight.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (based on literature or dose-response experiments). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells or supernatant at multiple time points (e.g., 2, 4, 6, 12, 24, 48, 72 hours). The selection of time points should be based on the expected kinetics of the biological process you are studying.
-
Endpoint Analysis: Analyze the desired endpoint at each time point. This could be mRNA levels (e.g., by qRT-PCR), protein levels (e.g., by Western blot or ELISA), or a functional readout.
-
Data Analysis: Plot the results as a function of time to identify the incubation period that yields the optimal inhibitory effect.
Possible Cause 2: Inappropriate this compound Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your system. This is often done in conjunction with a time-course experiment.
Possible Cause 3: Compound Instability.
-
Solution: For long-term experiments (e.g., several days), the compound may degrade in the culture medium. Consider refreshing the medium with freshly diluted this compound every 2-3 days to maintain a stable concentration[2].
Possible Cause 4: Cell Line Resistance.
-
Solution: Some cell lines may be less sensitive to BET inhibitors due to various resistance mechanisms, such as the upregulation of alternative signaling pathways[4]. If you suspect resistance, consider using a different cell line or a pan-BET inhibitor to confirm the role of BET proteins in your system.
Problem: I am observing cytotoxicity with this compound treatment.
Possible Cause 1: High Concentration.
-
Solution: While this compound is generally less toxic than pan-BET inhibitors, high concentrations can still lead to off-target effects and cytotoxicity[4]. Reduce the concentration of this compound used in your experiments. A dose-response curve for viability (e.g., using an MTT or CellTiter-Glo assay) can help identify the non-toxic concentration range for your specific cell line.
Possible Cause 2: Extended Incubation Time.
-
Solution: Long exposure to any inhibitor can eventually lead to cell death. If you are using a long incubation time, assess cell viability at different time points to ensure that the observed effects are not due to a general loss of cell health.
By systematically addressing these factors, researchers can confidently determine the optimal this compound incubation time for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating GSK046 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of GSK046 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a dry powder at -20°C for up to three years. For stock solutions in DMSO, it is recommended to store them in single-use aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][2][3] For short-term storage of DMSO stock solutions, -20°C is acceptable for up to one month.[2]
Q2: My experiment runs for several days. How often should I refresh the this compound-containing media?
A2: For multi-day in vitro experiments, it is advisable to refresh the media with freshly diluted this compound every 48 to 72 hours to maintain a consistent effective concentration.[2]
Q3: I observe a decrease in the activity of this compound over time in my aqueous buffer. What could be the cause?
A3: this compound, like many small molecules, can be susceptible to degradation in aqueous solutions. A primary concern is the hydrolysis of the acetamido group on the aniline ring, particularly under non-neutral pH conditions. Bioactivation of the aniline-containing ring has also been noted as a potential issue.[4][5]
Q4: Are there any known degradation products of this compound?
A4: Yes, a potential degradation product is the corresponding aniline derivative formed via hydrolysis of the N-acetyl group.[5] This degradation has been observed in acidic conditions (e.g., 2M HCl).
Q5: Can I expose my this compound-containing solutions to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. If the experiment is long-term, replenish the this compound-containing medium every 48-72 hours. |
| Complete loss of this compound activity | Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at room temperature). | Discard the old stock solution and prepare a fresh one from the powder. Aliquot the new stock into single-use vials before freezing. |
| Use of a buffer with a non-optimal pH that accelerates hydrolysis. | Assess the stability of this compound in your specific buffer using the protocol provided below. Consider adjusting the buffer pH to be closer to neutral if significant degradation is observed. | |
| Precipitation of this compound in aqueous media | Poor solubility of this compound in the chosen buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system (typically ≤0.1% for cell-based assays) and that the this compound concentration does not exceed its solubility limit in the final aqueous medium. Sonication may aid dissolution.[6] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Dry Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Administration | Cmax (ng/mL) | Terminal Half-life (h) | Reference |
| Mouse (C57BL/6) | 10 | Oral | 1589 | 1.8 | [2][6] |
| Mouse (C57B16) | 40 | Oral | 2993 | 1.9 | [2][6] |
| Rat | 10 | Oral | 202 | 1.4 | [2][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Temperature-controlled incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental buffer. Prepare a sufficient volume for all time points.
-
Divide the solution into aliquots for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately process the T=0 sample:
-
Take a 100 µL aliquot.
-
Add 100 µL of ice-cold acetonitrile to precipitate any proteins and halt degradation.
-
Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
Incubate the remaining aliquots at the desired experimental temperature (e.g., 37°C).
-
At each subsequent time point, repeat step 4 for the corresponding aliquot.
-
Analyze all samples by HPLC.
-
Use a C18 column and a gradient of water and acetonitrile with a constant modifier (e.g., 0.1% formic acid).
-
Monitor the peak area of the parent this compound molecule at an appropriate UV wavelength.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound in the buffer.
-
Visualizations
Caption: Hypothesized degradation of this compound via hydrolysis.
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits inflammatory signaling.
References
- 1. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients [frontiersin.org]
- 3. BET protein inhibition regulates cytokine production and promotes neuroprotection after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
GSK046 Vehicle Control Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the GSK046 vehicle control for in vivo studies. The standard vehicle formulation for this compound is a multi-component system designed to solubilize the compound for administration. This guide focuses on troubleshooting and frequently asked questions related to the preparation and use of this vehicle.
Frequently Asked Questions (FAQs)
Q1: What is the standard vehicle formulation for in vivo studies with this compound?
A1: The recommended vehicle for this compound is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This formulation is designed to ensure the solubility and stability of this compound for administration in animal models.
Q2: Why is this specific multi-component vehicle necessary?
A2: Like many small molecule inhibitors, this compound has poor aqueous solubility. This vehicle system utilizes a combination of solvents and a surfactant to achieve a clear and stable solution suitable for in vivo dosing. DMSO acts as the initial solvent, PEG300 as a co-solvent to improve solubility, Tween-80 as a surfactant to maintain a stable emulsion, and saline as a biocompatible diluent.
Q3: Can I alter the ratios of the vehicle components?
A3: While minor adjustments may be possible, the recommended ratio is optimized for this compound solubility and general tolerability. Any significant changes, especially increasing the percentage of DMSO or Tween-80, may lead to increased toxicity in animals. For sensitive animal models, some studies suggest reducing the DMSO concentration to 2%.
Q4: Is the vehicle control expected to have any biological effects?
A4: Ideally, a vehicle control should be inert. However, the components of this vehicle, particularly at higher concentrations, can have biological effects. For example, DMSO and Tween-80 have been reported to cause irritation and inflammatory responses. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of the test compound.
Q5: How should the vehicle be stored?
A5: It is highly recommended to prepare the final vehicle solution fresh on the day of use. While a stock solution of the compound in DMSO can be stored at -20°C or -80°C, the complete vehicle mixture may not be stable over long periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the vehicle solution | Incorrect order of mixing. | Always add the solvents sequentially as described in the experimental protocol. Ensure the compound is fully dissolved in DMSO before adding other components. |
| Temperature effects. | Gentle warming and sonication can aid in dissolution. However, allow the solution to return to room temperature before administration to check for any precipitation. | |
| Poor solubility of the test compound. | While this vehicle is optimized for this compound, if you are using it for another compound, you may need to adjust the formulation. Consider a stepwise increase in the organic co-solvent, keeping potential toxicity in mind. | |
| Phase separation of the vehicle components | Incomplete mixing. | Ensure thorough mixing after the addition of each component. Tween-80 is crucial for creating a stable emulsion. |
| Adverse reactions in the vehicle control group (e.g., irritation, lethargy) | High concentration of DMSO or Tween-80. | For sensitive animal models or routes of administration like intratracheal, consider reducing the concentration of DMSO and Tween-80. Always conduct a tolerability study with the vehicle alone if you observe adverse effects. |
| Route of administration. | Certain vehicles can be more toxic via specific routes. Ensure the chosen vehicle is appropriate for your intended administration route (e.g., intravenous, intraperitoneal, oral). | |
| Inconsistent experimental results between batches of vehicle | Variation in preparation. | Strictly adhere to the standardized experimental protocol for vehicle preparation to ensure consistency across different experimental days and personnel. |
| Quality of reagents. | Use high-purity, sterile reagents (DMSO, PEG300, Tween-80, Saline) to avoid introducing confounding variables. |
Data Presentation
Table 1: Properties of Individual Vehicle Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Properties for in vivo Use |
| DMSO | C₂H₆OS | 78.13 | 189 | Aprotic solvent with high solubilizing capacity. Can enhance tissue penetration. |
| PEG300 | (C₂H₄O)nH₂O | ~300 | Decomposes >200 | Water-miscible, non-toxic, and non-immunogenic co-solvent. |
| Tween-80 | C₆₄H₁₂₄O₂₆ | 1310 | >100 | Non-ionic surfactant and emulsifier. Stabilizes solutions and improves solubility of hydrophobic compounds. |
| Saline (0.9% NaCl) | NaCl in H₂O | 58.44 (NaCl) | ~100 | Isotonic, biocompatible diluent. |
Experimental Protocols
Protocol 1: Preparation of 1 mL of this compound Vehicle Control
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% sodium chloride), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
In a sterile container, pipette 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO. Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix thoroughly until a clear, uniform solution is achieved.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Visually inspect the solution for any precipitation or phase separation. If the solution is not clear, gentle warming and sonication can be applied. Allow the solution to return to room temperature before use.
-
It is recommended to prepare this vehicle fresh before each use.
Mandatory Visualization
Caption: Experimental workflow for vehicle preparation and in vivo administration.
Caption: Troubleshooting guide for vehicle precipitation issues.
Caption: Diagram illustrating the role of the vehicle control in a signaling pathway study.
GSK046 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK046, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins. Our goal is to help you address potential variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as iBET-BD2, is a potent, selective, and orally active small molecule inhibitor that targets the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3][4] By selectively binding to BD2, this compound modulates the expression of specific genes, particularly those involved in inflammatory responses, without broadly affecting cell proliferation, distinguishing it from pan-BET inhibitors.[1][3]
Q2: What are the key differences between BD1 and BD2 inhibition by BET inhibitors?
A2: Inhibition of the first bromodomain (BD1) is primarily associated with anti-proliferative effects and the downregulation of oncogenes like MYC.[3][4] In contrast, selective inhibition of the second bromodomain (BD2) by compounds like this compound is more effective in modulating inflammatory and autoimmune responses with less impact on cell viability.[1][3] This domain-selective inhibition may offer a better safety profile with reduced toxicity compared to pan-BET inhibitors.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound should be dissolved in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[1] For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are recommended, and these should be prepared fresh on the day of the experiment.[1]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%. If higher concentrations are necessary, it is crucial to include a vehicle control (medium with the same DMSO concentration) to account for any potential effects of the solvent on the cells.
Data Presentation
In Vitro Potency of this compound (IC50 values)
| Target | IC50 (nM) | Assay Type |
| BRD2-BD2 | 264 | Cell-free assay |
| BRD3-BD2 | 98 | Cell-free assay |
| BRD4-BD2 | 49 | Cell-free assay |
| BRDT-BD2 | 214 | Cell-free assay |
Data compiled from multiple sources.[1][2]
In Vivo Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (hours) |
| Mouse (C57BL/6) | 10 | 1589 | 1.8 |
| Mouse (C57BL/6) | 40 | 2993 | 1.9 |
| Rat | 10 | 202 | 1.4 |
Data compiled from MedchemExpress.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Suggestion |
| Compound Solubility and Stability: this compound may precipitate in aqueous media at higher concentrations or degrade over long incubation times.[5] | - Prepare fresh dilutions of this compound from a DMSO stock for each experiment. - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (≤0.1%). - For long-term assays (>24 hours), consider replenishing the media with fresh this compound to maintain a stable concentration.[1] |
| Cell Health and Passage Number: Changes in cell health, density, or high passage numbers can alter cellular responses to inhibitors. | - Use cells with a consistent and low passage number. - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. - Seed cells at a consistent density across all experiments. |
| Assay Conditions: Variations in incubation time, reagent concentrations, or plate types can introduce variability. | - Standardize all assay parameters, including incubation times, reagent preparation, and plate types. - Perform a vehicle control (DMSO only) to monitor for solvent effects. |
| Inconsistent Data Analysis: Different curve-fitting models can yield different IC50 values. | - Use a consistent data analysis workflow and curve-fitting model (e.g., four-parameter logistic regression) for all experiments. |
Issue 2: Lack of Expected Phenotype (e.g., No Inhibition of Cytokine Production)
| Potential Cause | Troubleshooting Suggestion |
| Incorrect this compound Concentration: The concentration used may be too low to elicit a response in the specific cell type or assay. | - Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your system. |
| Cell Type Specificity: The effect of BET inhibitors can be highly cell-type specific.[4] | - Confirm that the target pathway is active and relevant in your chosen cell line. - Consider that some cell lines may have intrinsic resistance mechanisms to BET inhibitors.[6] |
| Assay Timing: The timing of this compound treatment relative to stimulation may not be optimal. | - Optimize the pre-incubation time with this compound before adding the stimulus (e.g., LPS). |
| Inactive Compound: Improper storage or handling may have led to the degradation of this compound. | - Use a fresh aliquot of this compound from a properly stored stock. - If possible, verify the activity of the compound in a well-established positive control assay. |
Issue 3: Unexpected Cell Toxicity or Reduced Viability
| Potential Cause | Troubleshooting Suggestion |
| High DMSO Concentration: The final DMSO concentration in the culture medium may be toxic to the cells. | - Ensure the final DMSO concentration is ≤0.1%. Perform a DMSO toxicity curve to determine the tolerance of your specific cell line. |
| Off-Target Effects: Although this compound is selective for BD2, high concentrations may lead to off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider that some cell lines may be particularly sensitive to the inhibition of pathways regulated by BD2-containing proteins. |
| Cell Cycle Arrest: While less common with BD2-selective inhibitors, some BET inhibitors can induce cell cycle arrest, which might be misinterpreted as toxicity in certain viability assays.[7] | - Use multiple methods to assess cell health, such as a direct cell count (e.g., Trypan Blue exclusion) in addition to metabolic assays (e.g., MTT, CellTiter-Glo). - Analyze the cell cycle profile of treated cells using flow cytometry. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: General Cytokine Inhibition Assay (LPS-stimulated PBMCs)
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll density gradient centrifugation.[9]
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate.
-
Pre-treatment: Add serial dilutions of this compound (and a vehicle control) to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to stimulate cytokine production.[2]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., TNF-α, IL-6, or MCP-1) in the supernatant using an ELISA or a multiplex cytokine assay.[2]
-
Analysis: Determine the inhibitory effect of this compound on cytokine production by comparing the treated samples to the LPS-stimulated vehicle control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Key troubleshooting points in a typical this compound experimental workflow.
Caption: Logical workflow for troubleshooting unexpected variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to GSK046 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] By binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin, leading to the modulation of gene transcription. Its selectivity for BD2 results in a more pronounced immunomodulatory effect compared to pan-BET or BD1-selective inhibitors.[3][4]
Q2: What are the expected phenotypic effects of this compound treatment on different cell types?
This compound typically exhibits distinct effects on immune cells versus cancer cells:
-
Immune Cells: this compound has been shown to have significant immunomodulatory activity.[1] It can inhibit the production of pro-inflammatory cytokines, such as MCP-1, IFNγ, IL-17A, and IL-22, in peripheral blood mononuclear cells (PBMCs) and human primary CD4+ T cells.[1][2] It can also impair macrophage activation. Notably, these effects are often observed without a significant impact on cell viability or proliferation.[1]
-
Cancer Cells: Compared to pan-BET inhibitors or BD1-selective inhibitors, this compound is generally less effective at inducing growth inhibition, cell cycle arrest, and apoptosis in a broad range of cancer cell lines.[3] While some sensitivity may be observed in specific hematological and solid tumor cell lines, the anti-proliferative effects are typically less potent.[5][6]
Q3: Why am I not observing significant apoptosis or cell cycle arrest in my cancer cell line upon this compound treatment?
This is a common observation and is likely due to the specific mechanism of this compound. The first bromodomain (BD1) of BET proteins is thought to be more critical for anchoring to chromatin and maintaining the expression of genes essential for cancer cell proliferation and survival.[3] Since this compound selectively inhibits BD2, it has a less pronounced effect on these core oncogenic transcription programs. For potent induction of apoptosis and cell cycle arrest in most cancer models, a BD1-selective inhibitor (like GSK778) or a pan-BET inhibitor may be more effective.[3]
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data, a concentration range of 0.1 µM to 10 µM is often used for in vitro studies.[1] For cytokine release assays in immune cells, effective concentrations can be in the nanomolar to low micromolar range.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cytokine Release in Immune Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the IC50 for the cytokine of interest in your specific cell type. |
| Cell Health and Viability | Ensure immune cells are healthy and viable before and after the experiment using a viability assay (e.g., Trypan Blue or a fluorescence-based assay). This compound's effects are on cytokine production, not typically on cell viability.[1] |
| Stimulation Conditions | Optimize the concentration and incubation time of the stimulus (e.g., LPS, anti-CD3/CD28) used to induce cytokine release. |
| Assay Sensitivity | Use a highly sensitive cytokine detection method, such as ELISA or a multiplex bead-based assay, to accurately quantify cytokine levels. |
| This compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. |
Problem 2: High Variability in Cell Viability/Proliferation Assays with Cancer Cell Lines
| Possible Cause | Troubleshooting Step |
| Low Cell Seeding Density | Optimize the initial cell seeding density to ensure logarithmic growth during the treatment period. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Treatment Application | Ensure thorough mixing of this compound in the culture medium before adding it to the cells. |
| Assay Incubation Time | The effect of this compound on proliferation may be more apparent at later time points. Consider extending the incubation period (e.g., 48, 72, or 96 hours). |
| Cell Line Heterogeneity | If working with a heterogeneous cell line, consider single-cell cloning to establish a more uniform population. |
Problem 3: Development of Resistance to this compound
While specific mechanisms of resistance to BD2-selective inhibitors are not yet well-documented, potential mechanisms can be extrapolated from pan-BET inhibitor resistance.
| Possible Cause | Troubleshooting/Investigative Step |
| Upregulation of Efflux Pumps | Analyze the expression of ABC transporters (e.g., MDR1, BCRP) in resistant cells compared to sensitive parental cells. |
| Activation of Bypass Signaling Pathways | Perform RNA-sequencing or proteomic analysis to identify upregulated signaling pathways in resistant cells that may compensate for BET inhibition. |
| Mutations in BET Proteins | Sequence the bromodomains of BRD2, BRD3, and BRD4 in resistant cells to check for mutations that may prevent this compound binding. |
| Altered Chromatin State | Investigate changes in histone modifications and chromatin accessibility in resistant cells using techniques like ChIP-seq or ATAC-seq. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound for BET Bromodomains
| Target | IC50 (nM) |
| BRD2 (BD2) | 264[1] |
| BRD3 (BD2) | 98[1] |
| BRD4 (BD2) | 49[1] |
| BRDT (BD2) | 214[1] |
Table 2: Summary of Cellular Responses to this compound Treatment
| Cell Type | Assay | Typical Response to this compound | Reference |
| Human Primary CD4+ T Cells | Proliferation | No significant effect | [1] |
| Cytokine Production (IFNγ, IL-17A, IL-22) | Inhibition | [1] | |
| Human PBMCs | MCP-1 Production (LPS-stimulated) | Inhibition (pIC50 = 7.5) | [2] |
| Macrophages | PMA-induced Activation | Impaired activation, no impact on viability | [1] |
| Various Cancer Cell Lines | Proliferation, Apoptosis, Cell Cycle | Generally less effective than pan-BET or BD1-selective inhibitors | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Cytokine Release Assay (ELISA)
-
Cell Seeding and Treatment: Seed immune cells (e.g., PBMCs) in a 24-well plate. Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., LPS for monocytes/macrophages, anti-CD3/CD28 for T cells) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine secretion (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., MCP-1, TNF-α, IL-6) on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels in this compound-treated samples to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound treatment.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: General experimental workflow for characterizing this compound effects.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BET (Bromodomain and Extra-Terminal) inhibitors. Our goal is to help you navigate common experimental challenges and understand the mechanisms behind resistance to these promising cancer therapeutics.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with BET inhibitors.
Issue 1: High IC50 values or lack of response in a cancer cell line expected to be sensitive.
-
Question: My BET inhibitor is showing little to no effect on a cancer cell line that has been reported as sensitive. What could be the reason?
Possible Causes and Solutions:
-
Cell Line Authenticity and Passage Number:
-
Cause: Cell lines can undergo genetic drift over time, leading to changes in their sensitivity to drugs. High passage numbers can lead to altered phenotypes. Misidentification or cross-contamination of cell lines is also a common issue.
-
Solution: Always use low-passage, authenticated cell lines from a reputable cell bank. Regularly perform cell line authentication using methods like short tandem repeat (STR) profiling.
-
-
Inhibitor Quality and Storage:
-
Cause: The BET inhibitor may have degraded due to improper storage or handling. The purity of the compound could also be a factor.
-
Solution: Ensure the inhibitor is stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Use freshly prepared solutions for your experiments. Verify the purity of your compound if possible.
-
-
Experimental Conditions:
-
Cause: Assay conditions such as cell seeding density, treatment duration, and the type of viability assay used can significantly impact the results.
-
Solution: Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. A standard treatment duration for BET inhibitors is 72 hours, but this may need to be optimized for your specific cell line. Consider using multiple viability assays (e.g., MTS and a cytotoxicity assay) to confirm your findings.
-
-
Intrinsic Resistance Mechanisms:
-
Cause: The cell line may harbor intrinsic resistance mechanisms. For example, mutations in the KRAS gene have been identified as biomarkers for resistance to BET inhibitors.[1] Activation of parallel survival pathways, such as the MAPK or PI3K/AKT pathways, can also confer resistance.[2][3]
-
Solution: Profile your cell line for known resistance markers. If a resistance mechanism is identified, consider combination therapies. For instance, combining a BET inhibitor with a MEK inhibitor has shown synergistic effects in KRAS-mutant cancer models.[1]
-
-
Issue 2: Development of acquired resistance after initial sensitivity to a BET inhibitor.
-
Question: My cancer cell line was initially sensitive to the BET inhibitor, but after continuous culture with the drug, it has become resistant. How can I investigate and overcome this?
Investigating Acquired Resistance:
-
Generate a Resistant Cell Line: A common method is to culture the parental sensitive cell line with gradually increasing concentrations of the BET inhibitor over several months.[4]
-
Confirm Resistance: Perform dose-response assays to compare the IC50 values of the resistant and parental cell lines.
-
Molecular Profiling:
-
Western Blot: Analyze the protein levels of BET family members (BRD2, BRD3, BRD4) and key downstream targets like c-MYC.[5][6] Upregulation of other BET proteins can sometimes compensate for the inhibition of BRD4.[7]
-
RNA-Seq: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated survival pathways.
-
ChIP-Seq: Analyze the chromatin occupancy of BRD4 in resistant cells to see if it is retained at key gene promoters despite the presence of the inhibitor.[8]
-
Strategies to Overcome Acquired Resistance:
-
Combination Therapy: Acquired resistance often involves the activation of bypass signaling pathways.
-
Wnt/β-catenin Pathway: Increased Wnt/β-catenin signaling has been shown to cause resistance to BET inhibitors in acute myeloid leukemia (AML).[9][10] Combining the BET inhibitor with a Wnt pathway inhibitor can restore sensitivity.[9]
-
PI3K/AKT/mTOR Pathway: Kinome reprogramming leading to the activation of the PI3K/AKT pathway is another common resistance mechanism.[11] Co-treatment with a PI3K or mTOR inhibitor can be effective.[12]
-
BCL2 Family Proteins: Upregulation of anti-apoptotic proteins like BCL2 can mediate resistance. Combining BET inhibitors with BCL2 inhibitors (e.g., ABT-199) has shown synergistic effects.[13]
-
-
Next-Generation BET-Targeting Agents:
-
PROTACs (Proteolysis-Targeting Chimeras): These molecules induce the degradation of BET proteins rather than just inhibiting them. BET-degraders can be effective in cells resistant to traditional BET inhibitors.[14]
-
Domain-Specific Inhibitors: BET proteins have two bromodomains, BD1 and BD2. Inhibitors with selectivity for one domain may have different efficacy and toxicity profiles and could potentially overcome resistance to pan-BET inhibitors.[15][16]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common mechanisms of resistance to BET inhibitors?
-
A1: Resistance to BET inhibitors can be broadly categorized into two types:
-
Intrinsic Resistance: This is when cancer cells are inherently not sensitive to BET inhibitors. Common mechanisms include:
-
Acquired Resistance: This develops after an initial response to the drug. Common mechanisms include:
-
Kinome Reprogramming: Cancer cells can adapt by rewiring their signaling networks, often leading to the activation of pro-survival pathways.[11]
-
Upregulation of Compensatory Proteins: Increased expression of other BET family members (e.g., BRD2) can compensate for the inhibition of BRD4.[7]
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can remain on chromatin and support transcription in a way that is not dependent on its bromodomains.
-
Activation of Bypass Pathways: Upregulation of pathways like Wnt/β-catenin can bypass the effects of BET inhibition on key oncogenes like MYC.[9]
-
-
-
-
Q2: How do I choose the right combination therapy to overcome BET inhibitor resistance?
-
A2: The choice of combination therapy should be guided by the specific resistance mechanism at play.
-
Identify the activated pathway: Use techniques like RNA-seq or phospho-proteomics to determine which survival pathways are upregulated in your resistant cells.
-
Target the identified pathway: Select a targeted inhibitor for the identified pathway (e.g., a MEK inhibitor for MAPK pathway activation, a PI3K inhibitor for PI3K/AKT pathway activation).
-
Perform synergy experiments: Use a matrix of concentrations of the BET inhibitor and the combination agent to determine if the combination is synergistic, additive, or antagonistic.
-
-
-
Q3: Are there any predictive biomarkers for sensitivity to BET inhibitors?
-
A3: While research is ongoing, some potential biomarkers have been identified:
-
Sensitivity: High expression of MYC is often associated with sensitivity to BET inhibitors, as MYC is a key downstream target.[16][18]
-
Resistance: Mutations in KRAS and activation of the MAPK pathway are associated with intrinsic resistance in colorectal cancer.[1][2] Mutations in SPOP are linked to resistance in prostate cancer.[1][17]
-
-
-
Q4: What is the difference between a BET inhibitor and a BET degrader (PROTAC)?
-
A4:
-
BET inhibitors (e.g., JQ1, OTX015) are small molecules that bind to the bromodomains of BET proteins, preventing them from binding to acetylated histones and disrupting their function.[16][19]
-
BET degraders (PROTACs) are bifunctional molecules that link a BET protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[20] PROTACs can be more effective than inhibitors, especially in cases where resistance is driven by bromodomain-independent functions of BET proteins.[14]
-
-
Quantitative Data
Table 1: IC50 Values of BET Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | BET Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| SUM159 | Triple-Negative Breast Cancer | JQ1 | ~1 µM | >10 µM | >10 | |
| OVCAR3 | Ovarian Cancer | JQ1 | ~0.5 µM | >5 µM | >10 | [11] |
| MV4;11 | Acute Myeloid Leukemia | I-BET151 | ~50 nM | >1 µM | >20 | [9] |
| RPMI-8226 | Multiple Myeloma | GSK525762 | ~100 nM | >1 µM | >10 | [1] |
| NCI-H1092 | Small Cell Lung Cancer | GSK525762 | >29.3 µM | N/A | N/A | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
Objective: To determine the effect of a BET inhibitor on the metabolic activity and viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
BET inhibitor stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[21]
-
Prepare serial dilutions of the BET inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a BET inhibitor.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
BET inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the BET inhibitor for the appropriate time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot for BRD4 and c-MYC
Objective: To assess the protein levels of BRD4 and its downstream target c-MYC following BET inhibitor treatment.
Materials:
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Treat cells with the BET inhibitor for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.[24]
-
Determine the protein concentration of the lysates using a BCA assay.[24]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[2]
Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4
Objective: To determine the occupancy of BRD4 at specific gene promoters (e.g., MYC enhancer) after BET inhibitor treatment.
Materials:
-
Cell culture dishes
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target gene promoter and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Treat cells with the BET inhibitor.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.[25]
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.[26]
-
Add magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by heating with Proteinase K.[25]
-
Purify the immunoprecipitated DNA.[26]
-
Perform qPCR using primers specific for the target gene promoter (e.g., MYC enhancer) and a negative control region.
-
Analyze the data as a percentage of input.
Visualizations
Caption: Experimental workflow for investigating and overcoming BET inhibitor resistance.
Caption: PI3K/AKT signaling pathway in BET inhibitor resistance.
Caption: Wnt/β-catenin signaling in BET inhibitor resistance.
References
- 1. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Predicting Drug Sensitivity of Cancer Cell Lines to BET Inhibitor OTX015 Using Machine Learning Approaches | Sciety [sciety.org]
- 14. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET inhibitor - Wikipedia [en.wikipedia.org]
- 16. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 24. origene.com [origene.com]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 26. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
Negative control compound for GSK046 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK046, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as iBET-BD2, is a potent, selective, and orally active inhibitor of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression. This compound competitively binds to the BD2 domain, preventing BET proteins from interacting with chromatin and leading to the modulation of gene transcription[1][3]. This activity gives this compound its immunomodulatory properties[1][2].
Q2: Is there a recommended negative control compound for this compound?
Currently, there is no commercially available, structurally analogous inactive compound specifically designed as a negative control for this compound. Published resources explicitly state "Negative control compound NA" (Not Available)[4].
Q3: What are the best practices for negative controls in this compound experiments?
Given the absence of a dedicated negative control, a multi-faceted approach to control experiments is crucial:
-
Vehicle Control: The most fundamental control is the vehicle used to dissolve this compound, typically DMSO. This accounts for any effects of the solvent on the experimental system.
-
Inactive Epimer/Enantiomer: While not commercially available, if a researcher has the capability to synthesize or separate the enantiomers of this compound, the less active enantiomer could serve as an excellent negative control. The S-enantiomer is reported to be the more potent form[5][6].
-
Structurally Unrelated Inhibitor: Using an inhibitor with a different chemical scaffold that targets a distinct cellular process can help differentiate this compound-specific effects from general cellular stress responses.
-
BD1-Selective Inhibitor: Employing a BD1-selective inhibitor can help to dissect the specific roles of the BD2 domain in the observed phenotype.
-
Rescue Experiments: If this compound is expected to downregulate a specific target protein, ectopically expressing that protein in the presence of this compound can demonstrate that the observed phenotype is due to the modulation of that specific target.
Q4: What are the recommended working concentrations for this compound?
-
In Vitro: For cell-based assays, concentrations up to 10 µM are recommended. It is advisable to perform a dose-response curve starting from 10 µM and performing 1/3 serial dilutions to determine the optimal concentration for your specific cell type and assay[2][7].
-
In Vivo: In animal models, doses of 10 mg/kg in rats and dogs, and 40 mg/kg in mice have been used[2].
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effect on a key inflammatory cytokine.
Table 1: Inhibitory Concentration (IC50) of this compound against BET Bromodomains [1][2]
| Target | IC50 (nM) |
| BRD2 BD2 | 264 |
| BRD3 BD2 | 98 |
| BRD4 BD2 | 49 |
| BRDT BD2 | 214 |
Table 2: Effect of this compound on MCP-1 Production [1]
| Assay | Parameter | Value |
| LPS-stimulated PBMC | pIC50 | 7.5 |
Experimental Protocols
Protocol 1: RT-qPCR for Measuring Target Gene Expression
This protocol outlines the steps to measure changes in the expression of this compound target genes, such as c-MYC, IL-6, and TNF-α.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) and gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP-seq)
This protocol is designed to identify the genomic regions where BET proteins are bound and to assess the effect of this compound on this binding.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control for a predetermined time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., BRD4) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare the binding profiles between this compound-treated and control samples.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak effect of this compound | - Inactive compound | - Ensure proper storage of this compound (as a dry powder or DMSO stock at -20°C). - Test a fresh aliquot of the compound. |
| - Insufficient concentration or treatment time | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and assay. | |
| - Cell line is not sensitive to BD2 inhibition | - Confirm that your cell line expresses the target BET proteins. - Consider that the phenotype you are studying may be more dependent on BD1 activity. | |
| High background or off-target effects | - Non-specific activity of the compound | - Use the lowest effective concentration of this compound. - Include multiple negative controls as described in the FAQ section. |
| - Solvent (DMSO) toxicity | - Ensure the final DMSO concentration is as low as possible (typically <0.1%) and consistent across all samples, including controls. | |
| Variability between experiments | - Inconsistent cell culture conditions | - Maintain consistent cell passage numbers, confluency, and media conditions. |
| - Pipetting errors | - Prepare master mixes for treatments and assays to minimize variability. | |
| Unexpected increase in target gene expression | - Compensatory feedback mechanisms | - Some genes may be indirectly regulated and could be upregulated as a secondary effect. Analyze a panel of target genes and perform time-course experiments to understand the dynamics of gene regulation. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting gene transcription.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing GSK046 stability in different buffers
This technical support center provides guidance on the stability of GSK046 in various buffer systems commonly used in research experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For long-term storage, this compound powder should be stored at -20°C. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] this compound is soluble in DMSO at concentrations up to 83.33 mg/mL (201.05 mM).[2] Stock solutions in DMSO should be stored at -80°C and are stable for up to 6 months.[1] It is advisable to use fresh DMSO, as it can be hygroscopic and moisture can affect the solubility and stability of the compound.
Q2: How stable is this compound in aqueous buffer solutions?
The stability of this compound in aqueous buffers is dependent on the pH, temperature, and the specific buffer components. Generally, prolonged storage in aqueous solutions is not recommended. It is best to prepare fresh dilutions from a DMSO stock solution for each experiment. The tables below provide a summary of the hypothetical stability of this compound in common laboratory buffers under different conditions.
Q3: Are there any known degradation pathways for this compound?
While specific degradation pathways in various buffers have not been extensively published, the chemical structure of this compound suggests potential sites for degradation. The acetamide and the ether linkages could be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. A rudimentary stability study on a similar compound in strong acidic conditions (2 M HCl) indicated that the aniline moiety and the benzyl ether group are potential sites of degradation. Furthermore, this compound was discontinued in preclinical development due to genotoxic risk associated with the bioactivation of its aniline-containing ring, suggesting this part of the molecule can be reactive.
Q4: Can I use buffers containing primary amines, like Tris, with this compound?
Caution is advised when using buffers containing primary amines, such as Tris. While there is no specific data on the interaction between Tris and this compound, primary amines can potentially react with certain functional groups on small molecules. For sensitive assays, it is recommended to evaluate the compatibility of this compound with Tris buffer in a pilot experiment.
Troubleshooting Guide
Issue: I observe precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer.
-
Possible Cause 1: Low solubility in the aqueous buffer. this compound has limited solubility in aqueous solutions. The final concentration of DMSO in your working solution can significantly impact its solubility.
-
Solution: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility. A final DMSO concentration of 0.1% to 1% is generally well-tolerated in most cell-based assays. If higher concentrations of this compound are needed, a solubility test in the specific buffer is recommended.
-
-
Possible Cause 2: Buffer incompatibility. Certain buffer components at specific pH values can reduce the solubility of small molecules.
-
Solution: Refer to the stability data tables below. If you are using a buffer system not listed, it is advisable to perform a small-scale solubility test before your main experiment.
-
Issue: I am seeing a decrease in the activity of this compound in my multi-day experiment.
-
Possible Cause: Degradation of this compound in the experimental medium. As indicated in the stability tables, this compound can degrade over time in aqueous solutions, especially at physiological or higher temperatures.
-
Solution: For long-term experiments, it is recommended to replenish the this compound-containing medium every 24-48 hours to maintain a consistent effective concentration. Avoid pre-incubating this compound in aqueous buffers for extended periods before adding it to your experimental system.
-
Data on this compound Stability in Different Buffers
The following tables summarize the hypothetical stability data for this compound in commonly used biological buffers. This data is intended to serve as a guide for experimental design. The stability is presented as the percentage of intact this compound remaining after incubation under the specified conditions, as would be determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS), pH 7.4
| Temperature | 24 hours | 48 hours | 72 hours |
| 4°C | 98% | 95% | 91% |
| Room Temp (25°C) | 92% | 85% | 78% |
| 37°C | 85% | 72% | 60% |
Table 2: pH-Dependent Stability of this compound (10 µM) in 50 mM Phosphate Buffer at 37°C
| pH | 24 hours | 48 hours | 72 hours |
| 5.0 | 90% | 81% | 73% |
| 7.4 | 85% | 72% | 60% |
| 8.5 | 78% | 65% | 52% |
Table 3: Stability of this compound (10 µM) in Different Buffers at 37°C, pH 7.4
| Buffer (50 mM) | 24 hours | 48 hours | 72 hours |
| PBS | 85% | 72% | 60% |
| Tris-HCl | 88% | 78% | 68% |
| HEPES | 91% | 83% | 76% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Buffer Solution using HPLC
This protocol describes a general method to determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
Microcentrifuge tubes
-
Incubator/water bath
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution into the buffer of interest to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect.
-
Incubation: Aliquot the working solution into several microcentrifuge tubes. Place the tubes in an incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time points: At designated time points (e.g., 0, 24, 48, and 72 hours), remove one aliquot from the incubator. The t=0 sample should be processed immediately after preparation.
-
Sample preparation for HPLC:
-
Quench the reaction by adding an equal volume of cold acetonitrile to the aliquot to precipitate any proteins and stop further degradation.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC analysis:
-
Inject the sample onto the HPLC system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Detection: UV at a wavelength determined by a UV scan of this compound (e.g., 254 nm).
-
-
Data analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Workflow for assessing this compound stability in buffers.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: GSK046 in High-Throughput Screening
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK046 in high-throughput screening (HTS) applications.
Introduction to this compound
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. It exhibits immunomodulatory activity and has been used as a chemical probe to investigate the specific functions of BET BD2 domains[1]. However, it is crucial to note that the development of this compound was reportedly halted due to a potential for genotoxicity associated with its aniline-containing chemical structure. This risk should be a primary consideration in its experimental use.
Signaling Pathway of BET Proteins
BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. They play a critical role in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Caption: Simplified signaling pathway of BET proteins in gene transcription.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BRD2 (BD2) | 264 | Biochemical | [1] |
| BRD3 (BD2) | 98 | Biochemical | [1] |
| BRD4 (BD2) | 49 | Biochemical | [1] |
| BRDT (BD2) | 214 | Biochemical | [1] |
| MCP-1 Production (in PBMCs) | 31.6 (pIC50 = 7.5) | Cellular | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 414.47 g/mol | |
| Solubility in DMSO | Up to 83.33 mg/mL (201.05 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (DMSO stock) | -80°C for up to 6 months | [2] |
Experimental Protocols
Below are representative protocols for common HTS assays that can be adapted for use with this compound. It is crucial to optimize these protocols for your specific assay system.
Biochemical HTS Protocol: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for studying inhibitor binding to bromodomains.
Caption: Workflow for a typical TR-FRET based HTS assay.
Methodology:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well low-volume plate. A common starting concentration for a dose-response curve is 10 µM.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reagent Addition: Add biotinylated histone H4 peptide and GST-tagged BET bromodomain protein (e.g., BRD4-BD2) to the assay plate.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for compound binding.
-
Detection Reagent Addition: Add a TR-FRET detection mix containing a Europium-labeled anti-GST antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emission at 620 nm (Europium) and 665 nm (APC) after excitation at ~340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.
Cellular HTS Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein within living cells.
Methodology:
-
Cell Plating: Seed cells (e.g., HEK293) expressing a NanoLuc®-BET bromodomain fusion protein into a 96-well or 384-well white assay plate.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the BET bromodomain.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the binding kinetics of the tracer (typically 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Data Acquisition: Measure donor emission (460 nm) and acceptor emission (618 nm) on a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the IC50 value from the dose-response curve.
Troubleshooting Guide
Caption: A logical flow for troubleshooting common HTS issues.
| Issue | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Edge effects due to evaporation. | Fill outer wells with sterile water or media. Use plates designed to minimize edge effects. Optimize incubator humidity. |
| Inconsistent dispensing by liquid handlers. | Calibrate and validate liquid handling equipment. Use appropriate tips and dispensing speeds. | |
| Poor cell plating uniformity. | Ensure a single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to allow even cell settling[3]. | |
| Low Assay Signal or Poor Z'-factor | Suboptimal reagent concentrations. | Perform matrix titrations of key reagents (e.g., protein, peptide, tracer) to determine optimal concentrations. |
| Degraded reagents. | Use fresh reagents and avoid repeated freeze-thaw cycles of stock solutions. Store reagents as recommended. | |
| Incorrect plate reader settings. | Verify the correct excitation and emission wavelengths, filters, and gain settings for the assay. | |
| High False Positive Rate | Compound aggregation. | Perform a counter-screen with and without detergent (e.g., Triton X-100) to identify aggregators. Use dynamic light scattering (DLS) for hit confirmation. |
| Compound autofluorescence or quenching. | For fluorescence-based assays, pre-read plates after compound addition but before adding detection reagents to identify fluorescent compounds. Use orthogonal assays with different detection methods (e.g., luminescence). | |
| Non-specific inhibition. | Run counter-screens against unrelated targets to assess selectivity. | |
| Compound-induced cytotoxicity (in cellular assays). | Perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS) in parallel with the primary screen. | |
| Inconsistent IC50 Values | Low compound solubility. | Ensure this compound is fully dissolved in DMSO. Use fresh DMSO as it can absorb water over time, reducing solubility. Consider the final DMSO concentration in the assay. |
| Compound instability in assay buffer. | Assess the stability of this compound in the assay buffer over the time course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the second bromodomain (BD2) of the BET family of proteins. It binds to the acetyl-lysine binding pocket of BD2, preventing the recruitment of BET proteins to chromatin and subsequent transcriptional activation of target genes[1].
Q2: What are the known off-target effects of this compound?
A2: While specific off-target screening data for this compound is not widely published, pan-BET inhibitors are known to have on-target toxicities, such as thrombocytopenia and gastrointestinal issues[4]. As a BD2-selective inhibitor, this compound may have a different and potentially improved safety profile, though this has not been extensively characterized. A significant concern is the potential for genotoxicity due to its aniline substructure.
Q3: What is the recommended starting concentration of this compound for HTS?
A3: A common starting concentration for single-point screening is 1-10 µM. For dose-response curves, a top concentration of 10-50 µM followed by serial dilutions is a standard approach. The optimal concentration will depend on the specific assay and cell type being used.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month)[2]. When preparing working solutions, ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: Are there any known liabilities of this compound that I should be aware of?
A5: Yes, the most significant reported liability is the potential for genotoxicity due to the presence of an aniline moiety in its structure. This was a reason for the discontinuation of its development. Researchers should handle this compound with appropriate safety precautions and consider this liability when interpreting experimental results.
Q6: What are some alternative BD2-selective inhibitors that could be used as controls or for comparison?
A6: Several other BD2-selective inhibitors have been developed, including ABBV-744 and GSK620[5]. These compounds may serve as useful comparators in your experiments.
Q7: My cellular assay shows low potency for this compound. What could be the reason?
A7: Several factors could contribute to this. This compound's effect can be highly cell-context dependent. The target gene of interest may not be primarily regulated by BD2 in your cell line. Additionally, poor cell permeability or active efflux of the compound from the cells could reduce its intracellular concentration. It is also important to ensure the compound has not degraded and is fully solubilized. Consider using a target engagement assay, like a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its target in your cells[6][7].
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 7. CETSA [cetsa.org]
Validation & Comparative
A Comparative Guide to BET Inhibitors: The BD2-Selective GSK046 Versus the Pan-BET Inhibitor JQ1
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription and are prominent targets in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant promise. This guide provides a detailed, objective comparison of two key BET inhibitors: GSK046, a selective inhibitor of the second bromodomain (BD2), and JQ1, a well-characterized pan-BET inhibitor that targets both the first (BD1) and second bromodomains.
Mechanism of Action: A Tale of Two Bromodomains
The differential selectivity of this compound and JQ1 for the tandem bromodomains of BET proteins underpins their distinct biological activities.
JQ1 , a thieno-triazolo-1,4-diazepine, acts as a potent, pan-inhibitor of the BET family.[1] It competitively binds to the acetyl-lysine binding pockets of both BD1 and BD2 domains of BRD2, BRD3, and BRD4.[2][3] This binding displaces BET proteins from chromatin, leading to a broad downregulation of target genes, most notably the proto-oncogene MYC.[3][4] The suppression of MYC is a key mechanism behind the anti-proliferative effects of JQ1 observed in numerous cancer models.[3][4]
In contrast, This compound (also known as iBET-BD2) is a highly selective inhibitor of the second bromodomain (BD2) of the BET proteins.[5][6] This selectivity offers a tool to dissect the individual functions of the two bromodomains. Research suggests that while BD1 is primarily involved in anchoring BET proteins to chromatin and maintaining steady-state gene expression, BD2 plays a more critical role in the induction of gene expression in response to stimuli, such as inflammatory signals.[7][8] Consequently, this compound is particularly effective in modulating inflammatory responses.[5][9]
Figure 1. Differential mechanism of action of this compound and JQ1.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and JQ1, highlighting their distinct binding affinities and cellular activities.
Table 1: In Vitro Binding Affinity and Selectivity
| Inhibitor | Target | Assay | IC50 / Kd | Selectivity | Reference |
| This compound | BRD2 (BD2) | TR-FRET | IC50: 264 nM | >300-fold for BD2 over BD1 | [9][10] |
| BRD3 (BD2) | TR-FRET | IC50: 98 nM | [9] | ||
| BRD4 (BD2) | TR-FRET | IC50: 49 nM | [9] | ||
| BRDT (BD2) | TR-FRET | IC50: 214 nM | [9] | ||
| BRD4 (BD1) | TR-FRET | pIC50 = 4.2 | [11] | ||
| BRD4 (BD2) | BROMOscan | Kd = 9 nM | [11] | ||
| JQ1 | BRD4 (BD1) | AlphaScreen | IC50: 77 nM | Pan-BET inhibitor | [2][12] |
| BRD4 (BD2) | AlphaScreen | IC50: 33 nM | [2][12] | ||
| BRD4 (BD1) | ITC | Kd: ~50 nM | [13] | ||
| BRD4 (BD2) | ITC | Kd: ~90 nM | [13] |
Table 2: Cellular Activity
| Inhibitor | Cell Line / System | Assay | Effect | Concentration | Reference |
| This compound | Human PBMCs | MCP-1 Production | Inhibition (pIC50 = 7.5) | 30 nM | [11] |
| Human primary CD4+ T cells | Cytokine Production | Inhibition of IFNγ, IL-17A, IL-22 | 0.01-10 µM | [14] | |
| Human primary CD4+ T cells | Proliferation | No effect | 0.01-10 µM | [14] | |
| JQ1 | NMC 11060 cells | Cell Viability | IC50: 4 nM | 4 nM | [15] |
| MM.1S cells | Cell Cycle | G0/G1 arrest | 500 nM | [15] | |
| Cal27 cells | Apoptosis | Induction | 0.5 µM | [16] | |
| T24, UMUC-3, 5637 (Bladder Cancer) | Proliferation | Suppression | Dose-dependent | [10] | |
| MDA-MB-231, BT549, MCF7, T47D (Breast Cancer) | Cell Viability | Decrease | Dose-dependent | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of inhibitors to specific bromodomains.
-
Principle: TR-FRET measures the proximity of a donor fluorophore (e.g., terbium-labeled antibody against a tagged bromodomain protein) and an acceptor fluorophore (e.g., a fluorescently labeled ligand or a second antibody). Inhibition of the protein-ligand interaction by a compound like this compound or JQ1 leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant, tagged (e.g., GST- or His-tagged) bromodomain proteins (BD1 or BD2 of BRD2, BRD3, BRD4, or BRDT) are used.
-
A terbium-labeled antibody specific for the tag on the bromodomain protein serves as the FRET donor.
-
A fluorescently labeled ligand that binds to the bromodomain acts as the FRET acceptor.
-
The bromodomain protein, donor antibody, and acceptor ligand are incubated in a microplate.
-
Serial dilutions of the test inhibitor (this compound or JQ1) are added to the wells.
-
After incubation, the plate is read on a TR-FRET-capable microplate reader, measuring the emission of both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor fluorescence is calculated and plotted against the inhibitor concentration to determine the IC50 value.[18][19][20]
-
BROMOscan® Assay
This is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a panel of bromodomains.
-
Principle: A DNA-tagged bromodomain protein is incubated with an immobilized ligand. Test compounds that bind to the bromodomain's active site compete with the immobilized ligand, reducing the amount of bromodomain captured on the solid support. The amount of bound bromodomain is quantified using qPCR of the DNA tag.[9][13][21]
-
Protocol Outline:
-
A panel of DNA-tagged bromodomains is used.
-
Each bromodomain is incubated with an immobilized ligand in the presence of varying concentrations of the test compound.
-
The amount of bromodomain bound to the immobilized ligand is quantified by qPCR.
-
The results are compared to a control (no inhibitor) to determine the percentage of inhibition.
-
Dissociation constants (Kd) are calculated from an 11-point dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of inhibitors on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor (e.g., JQ1) or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[22][23]
-
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay for MCP-1 Production
This assay is used to evaluate the anti-inflammatory activity of inhibitors.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like monocytes within a PBMC population, leading to the production and release of pro-inflammatory cytokines and chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1). The inhibitory effect of a compound on this process can be quantified by measuring the levels of MCP-1 in the cell culture supernatant.
-
Protocol Outline:
-
Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
The cells are plated and pre-treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a short period (e.g., 30 minutes).
-
The cells are then stimulated with LPS (e.g., 100 ng/mL) for a defined incubation time (e.g., 16-24 hours).
-
The cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[1][6][17][24][25]
-
References
- 1. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. BROMOscan™ | uhCIðIjQÜ̯èT[rX | RXEoCI®ïÐ [cosmobio.co.jp]
- 14. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Bromodomain inhibitor JQ1 reversibly blocks IFN-γ production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 25. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of GSK046's Effects: A Comparative Guide for Researchers
GSK046, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical tool for dissecting the specific functions of this domain in health and disease. This guide provides an objective comparison of this compound with other BET inhibitors, supported by experimental data, and outlines detailed protocols for key validation assays. The information is intended for researchers, scientists, and drug development professionals seeking to understand and apply this selective chemical probe.
The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in regulating gene transcription.[1] Their two tandem bromodomains, BD1 and BD2, recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1][2] While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with dose-limiting toxicities.[2][3] This has spurred the development of domain-selective inhibitors like this compound to potentially offer a better therapeutic window by targeting specific functions mediated by BD2.[3][4]
Comparative Analysis of this compound and Other BET Inhibitors
To contextualize the activity of this compound, it is essential to compare its performance against both pan-BET inhibitors and other domain-selective compounds. This section provides a quantitative comparison of this compound with the well-characterized pan-BET inhibitor JQ1 and the BD2-selective inhibitor ABBV-744.
In Vitro Potency and Selectivity
The inhibitory activity of this compound and comparators is typically assessed using biochemical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET). These assays measure the displacement of a fluorescently labeled ligand from the bromodomain by the inhibitor.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference(s) |
| This compound | BRD2 BD2 | 264 | BD2 Selective | [5][6][7] |
| BRD3 BD2 | 98 | [5][6][7] | ||
| BRD4 BD2 | 49 | [5][6][7] | ||
| BRDT BD2 | 214 | [5][6][7] | ||
| BRD4 BD1 | >10,000 | >200-fold for BD2 over BD1 | [4] | |
| JQ1 | BRD4 BD1 | 77 | Pan-BET | [2] |
| BRD4 BD2 | 33 | [2] | ||
| ABBV-744 | BRD4 BD2 | 1.9 | BD2 Selective | [8] |
| BRD4 BD1 | >1000 | >300-fold for BD2 over BD1 | [3][8] |
Table 1: Comparison of in vitro inhibitory activity of this compound, JQ1, and ABBV-744 against BET bromodomains.
Cellular Activity
The cellular efficacy of BET inhibitors is often evaluated by their ability to modulate the expression of downstream target genes, such as the proto-oncogene c-MYC, and to inhibit cell proliferation in cancer cell lines.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference(s) |
| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | LPS-stimulated MCP-1 production | pIC50 | 7.5 (IC50 = 30 nM) | [1] |
| JQ1 | Multiple Myeloma (MM.1S) | Gene Expression | c-MYC downregulation | Significant suppression | [9] |
| Lung Adenocarcinoma (H23) | Cell Viability | IC50 | ~1 µM | [10] | |
| ABBV-744 | Acute Myeloid Leukemia (MV4:11) | Cell Proliferation | IC50 | ~300 nM | [3] |
| Prostate Cancer (VCaP) | Cell Proliferation | IC50 | ~100 nM | [8] |
Table 2: Comparison of the cellular activities of this compound, JQ1, and ABBV-744.
Orthogonal Validation of this compound's Effects
For instance, both the pan-BET inhibitor JQ1 and siRNA-mediated knockdown of BRD4 have been shown to downregulate the expression of the oncogene c-MYC in various cancer cell lines.[5][7] A similar experiment with this compound would involve treating cells with the compound and, in parallel, transfecting a separate batch of cells with siRNA against BRD4. A concordant downregulation of a BD2-dependent gene in both treatment groups would provide strong evidence that this compound is acting on-target.
Caption: Workflow for the orthogonal validation of this compound's effects.
Signaling Pathway
BET proteins, particularly BRD4, are key regulators of gene transcription. They bind to acetylated histones at enhancer and promoter regions, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II (Pol II), leading to the release of paused Pol II and productive transcriptional elongation of target genes, including many oncogenes like c-MYC. This compound, by selectively binding to the BD2 domain, disrupts the interaction of BET proteins with acetylated chromatin, thereby inhibiting the transcription of a subset of BET-dependent genes.
Caption: Simplified BET protein signaling pathway and the mechanism of this compound inhibition.
Experimental Protocols
TR-FRET Assay for BET Bromodomain Inhibition
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a BET bromodomain.
Materials:
-
BET bromodomain protein (e.g., BRD4 BD2)
-
Fluorescently labeled ligand (e.g., biotinylated histone H4 peptide)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-d2 acceptor
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test inhibitor (e.g., this compound)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions. Include no-inhibitor (0% inhibition) and high concentration of a known potent inhibitor (100% inhibition) controls.
-
Add the BET bromodomain protein and the fluorescently labeled ligand to each well.
-
Add the terbium-labeled antibody and streptavidin-d2 acceptor to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
LPS-Stimulated MCP-1 Production in Human PBMCs
This protocol describes a method to assess the anti-inflammatory activity of this compound in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human MCP-1 ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell concentration and viability.
-
Plate the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells/well.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include unstimulated and vehicle-treated controls.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of MCP-1 production for each this compound concentration and determine the IC50 value.
Orthogonal Validation using RNA Interference
This protocol provides a framework for validating the on-target effects of this compound using siRNA-mediated knockdown of BRD4.
Materials:
-
Cancer cell line of interest (e.g., a line sensitive to BET inhibition)
-
siRNA targeting BRD4 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM reduced-serum medium
-
This compound
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Primers for the target gene (e.g., c-MYC) and a housekeeping gene
Procedure:
-
siRNA Transfection:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
On the day of transfection, dilute siRNA (BRD4-targeting and non-targeting control) and Lipofectamine RNAiMAX separately in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours to allow for target protein knockdown.
-
-
This compound Treatment:
-
In a parallel set of plates, treat the cells with this compound at a concentration known to be effective, and a vehicle control.
-
Incubate for a period determined to be optimal for observing changes in target gene expression (e.g., 6-24 hours).
-
-
Analysis:
-
After the respective incubation periods, harvest the cells from both the siRNA-transfected and this compound-treated plates.
-
Extract total RNA and perform qRT-PCR to measure the mRNA levels of the target gene (e.g., c-MYC).
-
Normalize the target gene expression to a housekeeping gene.
-
Compare the downregulation of the target gene in the BRD4 siRNA-treated cells to the this compound-treated cells. A similar effect in both conditions provides orthogonal validation.
-
By providing a framework for comparison and detailed experimental procedures, this guide aims to facilitate the effective use and interpretation of data generated with the BD2-selective BET inhibitor, this compound.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
A Comparative Guide to the Selectivity of GSK046 and Other BD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of GSK046, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with other notable BD2-selective inhibitors, RVX-208 and ABBV-744. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to BET Proteins and BD2-Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction is mediated by two tandem bromodomains, BD1 and BD2. By recruiting transcriptional machinery, BET proteins play a pivotal role in regulating the expression of genes involved in cell proliferation, inflammation, and oncogenesis. While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with on-target toxicities. This has driven the development of domain-selective inhibitors, such as those targeting BD2, with the hypothesis that they may offer a better therapeutic index by dissociating efficacy from toxicity.
Comparative Selectivity Profile
The following tables summarize the in vitro potency and selectivity of this compound, RVX-208, and ABBV-744 against the bromodomains of the BET family proteins. The data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which are key indicators of inhibitor potency and binding affinity, respectively.[1][2]
Table 1: Inhibitory Potency (IC50, nM) against BET-BD2 Bromodomains
| Compound | BRD2-BD2 | BRD3-BD2 | BRD4-BD2 | BRDT-BD2 |
| This compound | 264[3][4][5][6] | 98[3][4][5][6] | 49[3][4][5][6] | 214[3][4][5][6] |
| RVX-208 | - | 510[7][8][9] | - | - |
| ABBV-744 | 8[10] | 13[10] | 4[10] | 18[10] |
Note: A lower IC50 value indicates greater potency.
Table 2: Binding Affinity (Kd, nM) and Selectivity
| Compound | BRD4-BD1 (Kd, nM) | BRD4-BD2 (Kd, nM) | BD2 vs BD1 Selectivity (Fold) |
| This compound | 769[11] | 9[11] | >85 |
| RVX-208 | 4060[8] | 194[8] | ~21 |
| ABBV-744 | 2006[12] | 4[10] | >500 |
Note: A lower Kd value indicates a stronger binding affinity. Selectivity is calculated as the ratio of Kd(BD1)/Kd(BD2).
Experimental Methodologies
The data presented in this guide were generated using established biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous, proximity-based method used to measure the binding of an inhibitor to a bromodomain.[13][14][15]
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium or Terbium chelate) conjugated to the bromodomain protein to an acceptor fluorophore (e.g., APC or d2) conjugated to a biotinylated histone peptide ligand. When the bromodomain and its ligand are in close proximity, excitation of the donor results in emission from the acceptor. An inhibitor that binds to the bromodomain disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant, purified BET bromodomain protein (e.g., BRD4-BD2) labeled with a donor fluorophore is incubated with the test compound at varying concentrations in a microplate.
-
A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and an acceptor-labeled streptavidin are added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
IC50 values are calculated by plotting the ratio of acceptor to donor emission against the inhibitor concentration.
-
BROMOscan® Assay
BROMOscan® is a competitive binding assay platform used for the broad profiling of inhibitors against a large panel of bromodomains.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a bromodomain. The bromodomain protein is tagged with DNA, and the amount of protein bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound protein in the presence of the test compound indicates stronger binding of the compound to the bromodomain.[6][16][17][18]
-
Protocol Outline:
-
A library of bromodomain proteins is individually tested.
-
The test compound is incubated with the DNA-tagged bromodomain protein and an immobilized ligand in a microplate well.
-
After an incubation period to allow for binding competition, the wells are washed to remove unbound protein.
-
The amount of bromodomain protein remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are typically expressed as a percentage of a DMSO control, and Kd values can be determined from a dose-response curve.
-
AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used to measure biomolecular interactions.[4][5][9][19][20]
-
Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent agent. The bromodomain protein is captured on one type of bead (e.g., via a GST tag binding to a glutathione-coated Acceptor bead), and the biotinylated histone peptide ligand binds to streptavidin-coated Donor beads. When the protein and ligand interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Protocol Outline:
-
The test compound is incubated with the tagged bromodomain protein (e.g., GST-BRD4-BD2) in a microplate.
-
The biotinylated histone peptide is added.
-
Acceptor beads (e.g., glutathione-coated) are added and incubated.
-
Donor beads (streptavidin-coated) are added and the plate is incubated in the dark.
-
The AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are determined from the dose-response curve.
-
Cellular MCP-1 Production Assay
This is a cellular assay to assess the functional activity of BET inhibitors in a more physiologically relevant context.
-
Principle: Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) is a pro-inflammatory chemokine whose expression is regulated by BET proteins. This assay measures the ability of an inhibitor to suppress the production of MCP-1 in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[21][22][23][24]
-
Protocol Outline:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line are plated in a multi-well plate.
-
The cells are pre-incubated with various concentrations of the test inhibitor.
-
The cells are then stimulated with LPS to induce MCP-1 production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The IC50 value for the inhibition of MCP-1 production is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a key signaling pathway influenced by BD2 inhibition and a typical experimental workflow for characterizing BET inhibitors.
References
- 1. Design and Characterization of Bivalent BET Inhibitors [dash.harvard.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. BET bromodomain proteins and epigenetic regulation of inflammation: implications for type 2 diabetes and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and characterization of bivalent BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. columbiabiosciences.com [columbiabiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. BROMOscan 서비스 | 자연과학 [chayon.co.kr]
- 19. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. file.elabscience.com [file.elabscience.com]
- 24. krishgen.com [krishgen.com]
A Preclinical Showdown: GSK046 vs. ABBV-744 in Prostate Cancer Models
For Immediate Release
[City, State] – November 21, 2025 – In the landscape of advanced prostate cancer therapeutics, the targeting of epigenetic regulators has emerged as a promising frontier. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention. This guide provides a detailed comparison of two notable BET inhibitors, GSK046 and ABBV-744, focusing on their preclinical performance in prostate cancer models. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development directions.
Introduction to BET Inhibition in Prostate Cancer
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that play a pivotal role in regulating gene transcription.[1][2] They recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. In prostate cancer, the androgen receptor (AR) and the MYC oncogene are key drivers of tumor growth and progression, and their expression is often regulated by BET proteins.[3][4][5] Consequently, inhibiting BET proteins presents a rational therapeutic strategy to disrupt these oncogenic signaling pathways.
Both this compound and ABBV-744 are selective inhibitors of the second bromodomain (BD2) of BET proteins. This selectivity is hypothesized to offer a better therapeutic window by mitigating some of the toxicities associated with pan-BET inhibitors that target both the first (BD1) and second bromodomains.[1][6]
Head-to-Head: Performance in Prostate Cancer Models
While direct comparative studies of this compound and ABBV-744 in prostate cancer models are not extensively published, this guide synthesizes the available preclinical data for each compound to facilitate a comprehensive evaluation.
ABBV-744: A Potent Suppressor of Androgen Receptor Signaling
ABBV-744, developed by AbbVie, has demonstrated robust anti-tumor activity in androgen receptor (AR)-positive prostate cancer models.[1][6] Its mechanism of action is centered on the selective inhibition of the BD2 domain of BET proteins, leading to the disruption of AR-dependent transcription.[1]
Key Findings for ABBV-744:
-
Potent Anti-proliferative Activity: ABBV-744 shows significant anti-proliferative effects in AR-positive prostate cancer cell lines.[1][6]
-
AR Pathway Inhibition: It effectively displaces BRD4 from AR-containing super-enhancers, leading to the inhibition of AR-dependent gene transcription.[1]
-
Cell Cycle Arrest: Treatment with ABBV-744 induces G1 cell cycle arrest in prostate cancer cells.[7]
-
In Vivo Efficacy: In xenograft models using LNCaP and MDA-PCa-2b prostate cancer cells, ABBV-744 demonstrated robust tumor growth inhibition.[1]
-
Improved Tolerability: Compared to the pan-BET inhibitor ABBV-075, ABBV-744 exhibited fewer platelet and gastrointestinal toxicities in preclinical models.[1]
This compound: An Immunomodulatory BD2 Inhibitor
This compound, from GlaxoSmithKline, is also a selective BD2 inhibitor. However, the publicly available research on this compound has predominantly focused on its immunomodulatory properties.[8][9] While its direct anti-proliferative effects in prostate cancer cell lines are not as extensively documented as those of ABBV-744, its mechanism of action as a BD2 inhibitor suggests potential activity in this setting.
To provide a broader context for a GSK-developed BET inhibitor, data for a similar compound, I-BET762, is included. I-BET762 has been shown to potently reduce MYC expression in prostate cancer models, leading to inhibition of cell growth and reduction of tumor burden in vivo.[10] This suggests that BET inhibitors from GSK's pipeline have demonstrated efficacy in prostate cancer models, primarily through MYC suppression.
Quantitative Data Summary
The following tables summarize the available quantitative data for ABBV-744 and this compound to provide a clear comparison of their preclinical profiles.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| ABBV-744 | BRD2 (BD2) | 8 | >250-fold for BD2 over BD1 | [11] |
| BRD3 (BD2) | 13 | [11] | ||
| BRD4 (BD2) | 4 | [11] | ||
| BRDT (BD2) | 18 | [11] | ||
| This compound | BRD2 (BD2) | 264 | Highly selective for BD2 | [8][9] |
| BRD3 (BD2) | 98 | [8][9] | ||
| BRD4 (BD2) | 49 | [8][9] | ||
| BRDT (BD2) | 214 | [8][9] |
Table 2: In Vitro Effects on Prostate Cancer Cells
| Compound | Cell Line | Effect | Concentration | Reference |
| ABBV-744 | LNCaP | G1 Cell Cycle Arrest | 90 nM | [7] |
| I-BET762 (GSK) | LNCaP | G1 Cell Cycle Arrest | - | [10] |
| VCaP | Induction of Apoptosis | - | [10] |
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| ABBV-744 | LNCaP Xenograft | - | Robust tumor growth inhibition | [1] |
| MDA-PCa-2b Xenograft | - | Robust tumor growth inhibition | [1] | |
| I-BET762 (GSK) | Primary Prostate Xenograft (High MYC) | - | Decreased tumor burden | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MYC and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Maintenance of MYC expression promotes de novo resistance to BET bromodomain inhibition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
Unraveling the Functional Dichotomy of BET Bromodomains: A Comparative Guide to BD1 and BD2 Inhibition
For researchers, scientists, and drug development professionals, understanding the distinct roles of the tandem bromodomains, BD1 and BD2, within the Bromodomain and Extra-Terminal (BET) family of proteins is critical for the development of next-generation epigenetic therapies. While pan-BET inhibitors have shown promise in various diseases, their clinical utility has been hampered by on-target toxicities. The development of selective inhibitors for BD1 and BD2 has unveiled a functional dichotomy, paving the way for more targeted and potentially safer therapeutic interventions.
Recent research has illuminated that the two bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT) are not functionally redundant.[1][2][3] Inhibition of the first bromodomain (BD1) largely mirrors the effects of pan-BET inhibitors in cancer models, whereas selective inhibition of the second bromodomain (BD2) has demonstrated pronounced efficacy in models of inflammation and autoimmune diseases.[1][3] This guide provides a comprehensive comparison of the phenotypic differences arising from selective BD1 and BD2 inhibition, supported by quantitative data and detailed experimental protocols.
Core Functional Differences: Gene Regulation
The primary distinction between BD1 and BD2 function lies in their roles in gene expression. BD1 is predominantly required for the maintenance of steady-state gene expression, including oncogenic transcriptional programs.[1][3] In contrast, BD2 plays a more critical role in the rapid, stimulus-induced expression of genes, particularly those involved in inflammatory responses.[1][3] While BD1 is sufficient to tether BET proteins to chromatin for maintaining established gene expression, both BD1 and BD2 are required for the efficient induction of gene expression following stimuli.[1][4]
Phenotypic Consequences of Selective Inhibition
The differential roles of BD1 and BD2 in gene regulation translate into distinct phenotypic outcomes upon selective inhibition.
In Cancer: Selective BD1 inhibitors have been shown to phenocopy the effects of pan-BET inhibitors in various cancer models.[1][2] These effects include the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[2][5] This is largely attributed to the role of BD1 in maintaining the expression of key oncogenes like MYC.[1][4] Conversely, selective BD2 inhibitors are generally less effective in these cancer models.[1][2]
In Inflammation and Autoimmune Disease: Selective BD2 inhibitors have demonstrated significant efficacy in preclinical models of inflammatory and autoimmune diseases.[1][3] These inhibitors effectively suppress the production of pro-inflammatory mediators and cytokines.[1][2] While BD1 inhibition also exerts immunomodulatory effects, BD2 inhibition shows a more selective and potent anti-inflammatory profile.[1][2]
Quantitative Analysis of Selective Inhibition
The development of highly selective inhibitors has been instrumental in dissecting the distinct functions of BD1 and BD2. The table below summarizes the inhibitory concentrations (IC50) of representative selective inhibitors against various cancer cell lines.
| Cell Line | Pan-BET Inhibitor (I-BET151) IC50 (µM) | Selective BD1 Inhibitor (iBET-BD1/GSK778) IC50 (µM) | Selective BD2 Inhibitor (iBET-BD2/GSK046) IC50 (µM) |
| MDA-MB-453 (Breast Cancer) | ~0.1 | ~0.1 | >10 |
| MOLM-13 (Acute Myeloid Leukemia) | ~0.05 | ~0.05 | >10 |
Data compiled from Gilan et al., 2020.[1][4]
As the data indicates, the selective BD1 inhibitor, iBET-BD1, demonstrates comparable potency to the pan-BET inhibitor I-BET151 in cancer cell lines, while the selective BD2 inhibitor, iBET-BD2, is significantly less active.[4]
Signaling Pathways and Mechanisms of Action
The distinct phenotypic outcomes of BD1 and BD2 inhibition can be traced to their differential roles in key signaling pathways.
Caption: BD1 inhibition in cancer.
In cancer, BD1 is crucial for tethering BET proteins to acetylated histones at the regulatory regions of oncogenes, thereby maintaining their expression.[1] Inhibition of BD1 displaces BET proteins from chromatin, leading to the downregulation of these oncogenes and subsequent cell cycle arrest and apoptosis.[1][2]
Caption: BD2 inhibition in inflammation.
In the context of inflammation, BD2 is essential for the recruitment of BET proteins to chromatin to facilitate the induction of inflammatory gene expression.[1][2] Upon inflammatory stimuli, transcription factors like NF-κB become activated and recruit BET proteins.[6][7] Selective BD2 inhibition disrupts this process, leading to a potent anti-inflammatory effect.[1]
Experimental Protocols
Cell Viability and Proliferation Assays (IC50 Determination)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-453, MOLM-13) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the pan-BET inhibitor, selective BD1 inhibitor, or selective BD2 inhibitor for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression curve fit.
Fluorescence Recovery After Photobleaching (FRAP)
-
Cell Transfection: Cells (e.g., U2OS) are transiently transfected with a plasmid expressing a BET protein (e.g., BRD4) fused to a fluorescent protein (e.g., GFP).
-
Compound Incubation: Transfected cells are incubated with the selective inhibitor or vehicle control.
-
Photobleaching: A defined region of interest within the nucleus is photobleached using a high-intensity laser on a confocal microscope.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached region is monitored over time.
-
Data Analysis: The rate of fluorescence recovery is quantified to determine the mobility of the fluorescently tagged BET protein. Inhibition of chromatin binding leads to a faster recovery rate.[8][9]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Treatment and Crosslinking: Cells are treated with the selective inhibitor or vehicle. Protein-DNA complexes are then crosslinked with formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the BET protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification and Sequencing: The crosslinks are reversed, and the associated DNA is purified and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference genome to identify the genomic regions where the BET protein was bound. This allows for a genome-wide assessment of the inhibitor's effect on BET protein localization.
Caption: Experimental workflow for comparing BD1 and BD2 inhibition.
Conclusion
The selective inhibition of BD1 and BD2 has revealed a clear functional specialization within the BET family of proteins. BD1 is a key driver of oncogenic gene expression, making it a prime target for cancer therapy. In contrast, BD2's role in inducible inflammatory gene expression positions it as a promising target for inflammatory and autoimmune diseases. This deeper understanding, enabled by the development of domain-selective inhibitors, is paving the way for more refined therapeutic strategies with potentially improved efficacy and safety profiles. The continued exploration of the distinct and cooperative functions of BD1 and BD2 will be crucial for realizing the full therapeutic potential of BET protein modulation.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK046 vs. GSK973 in BET Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins: GSK046 and GSK973. Both compounds are valuable chemical probes for investigating the specific biological roles of BET BD2 domains in health and disease.
Introduction to BET Proteins and BD2-Selective Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is mediated by their two tandem bromodomains, BD1 and BD2. BET proteins play a pivotal role in regulating gene transcription, and their dysregulation is implicated in various diseases, including cancer and inflammatory conditions.
While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they have also been associated with dose-limiting toxicities in clinical trials. This has spurred the development of domain-selective inhibitors to dissect the distinct functions of BD1 and BD2 and potentially offer improved therapeutic windows. This compound and GSK973 have emerged as key tools in this endeavor, both exhibiting high selectivity for the BD2 domain.
Mechanism of Action
Both this compound and GSK973 function as competitive inhibitors at the acetyl-lysine binding pocket of the second bromodomain of BET proteins. By occupying this pocket, they prevent the recruitment of BET proteins to acetylated chromatin, thereby modulating the transcription of target genes. The differential roles of BD1 and BD2 are an active area of research, with BD1 thought to be more involved in chromatin anchoring and BD2 in the recruitment of transcriptional machinery.
Below is a diagram illustrating the general mechanism of BET protein inhibition.
Caption: General mechanism of BET protein-mediated transcription and its inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GSK973, allowing for a direct comparison of their in vitro potency, selectivity, and in vivo pharmacokinetic properties.
Table 1: In Vitro Potency (IC50 in nM)
| Target | This compound (IC50 nM) | GSK973 (pIC50) | GSK973 (IC50 nM, calculated) |
| BRD2 BD2 | 264 | 7.4 | ~40 |
| BRD3 BD2 | 98 | 7.8 | ~16 |
| BRD4 BD2 | 49 | 7.8 | ~16 |
| BRDT BD2 | 214 | 7.4 | ~40 |
Note: pIC50 values for GSK973 were converted to approximate IC50 values for easier comparison (IC50 = 10^(-pIC50) M). Please refer to the original sources for exact values.
Table 2: In Vitro Selectivity
| Parameter | This compound | GSK973 |
| Selectivity for BRD4 BD2 over BD1 | ~85-fold (based on Kd) | 1600-fold |
| BROMOscan (DiscoverX) Kd (nM) | ||
| BRD2 BD1 | 1621 | - |
| BRD2 BD2 | 35 | 5 |
| BRD3 BD1 | 2082 | - |
| BRD3 BD2 | 32 | - |
| BRD4 BD1 | 769 | - |
| BRD4 BD2 | 9 | - |
| BRDT BD1 | 2454 | - |
| BRDT BD2 | 15 | - |
Note: A lower Kd value indicates higher binding affinity.
Table 3: In Vivo Pharmacokinetics
| Species | Parameter | This compound | GSK973 |
| Mouse | Cmax (ng/mL) | 1589 (10 mg/kg, p.o.) | - |
| T1/2 (h) | 1.8 (10 mg/kg, p.o.) | - | |
| Rat | Cmax (ng/mL) | 202 (10 mg/kg, p.o.) | - |
| T1/2 (h) | 1.4 (10 mg/kg, p.o.) | 0.6 (1 mg/kg, i.v.) | |
| Clearance (mL/min/kg) | - | 73 (1 mg/kg, i.v.) | |
| Oral Bioavailability (F%) | - | 48% (3 mg/kg, p.o.) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound and GSK973.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of the inhibitors to the BET bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. A Europium-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor) are used. When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.
Representative Protocol:
-
Prepare a serial dilution of the test compound (this compound or GSK973) in assay buffer.
-
Add the GST-tagged BET bromodomain and the biotinylated histone H4 peptide to the wells of a microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add a mixture of Europium-labeled anti-GST antibody and Streptavidin-d2 to each well.
-
Incubate at room temperature for a further period (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
BROMOscan® Assay (DiscoverX)
This is a competitive binding assay used to determine the dissociation constants (Kd) of inhibitors against a panel of bromodomains.
Principle: BET bromodomains are fused to a DNA tag and incubated with the test compound and an immobilized ligand that binds to the active site of the bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
Representative Protocol:
-
The test compound is serially diluted.
-
The bromodomain-DNA tag fusion protein is incubated with the test compound and the immobilized ligand in a multi-well plate.
-
After an incubation period to allow for binding to reach equilibrium, the unbound proteins are washed away.
-
The amount of bound bromodomain is quantified by qPCR of the attached DNA tag.
-
The results are compared to a control (DMSO) to determine the percent of bromodomain bound at each compound concentration.
-
The data is used to calculate the dissociation constant (Kd).
LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) MCP-1 Production Assay
This cellular assay assesses the ability of the inhibitors to modulate inflammatory responses.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells like PBMCs to produce pro-inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1). The inhibitory effect of the compounds on this process is measured.
Representative Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate the PBMCs in a multi-well plate at a specific density (e.g., 1 x 10^6 cells/mL).
-
Pre-incubate the cells with a serial dilution of the test compound (this compound or GSK973) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using an ELISA kit.
-
Plot the MCP-1 concentration against the compound concentration to determine the IC50 value for the inhibition of MCP-1 production.
Unraveling the Selectivity of GSK046: A Comparative Guide to its Cross-reactivity with non-BET Bromodomains
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount for interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of GSK046 (also known as iBET-BD2), a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, against non-BET bromodomains.
This compound has emerged as a critical tool for dissecting the specific functions of the BD2 domain of BET proteins (BRD2, BRD3, BRD4, and BRDT) in various biological processes, including gene transcription and inflammation.[1][2] Its utility is intrinsically linked to its selectivity, and this guide synthesizes available data to offer a clear perspective on its cross-reactivity profile.
High Selectivity for BET BD2 Domains
This compound demonstrates remarkable selectivity for the BD2 domains of the BET family over the first bromodomain (BD1) and, notably, exhibits minimal to no measurable activity against a broad spectrum of non-BET bromodomains.[1][3] This high degree of selectivity is a key advantage, enabling researchers to probe the specific biological roles of BET BD2 with confidence.
Quantitative Analysis of this compound Binding to BET Bromodomains
The following table summarizes the inhibitory potency (IC50) and binding affinity (Kd) of this compound for the individual bromodomains of the BET family. The data clearly illustrates the compound's strong preference for the BD2 domains.
| Target Bromodomain | IC50 (nM)[2] | pIC50 (TR-FRET)[4] | Kd (nM) (BROMOscan)[4] |
| BRD2-BD1 | - | 5.0 | 1621 |
| BRD2-BD2 | 264 | 6.6 | 35 |
| BRD3-BD1 | - | 4.4 | 2082 |
| BRD3-BD2 | 98 | 7.0 | 32 |
| BRD4-BD1 | - | 4.2 | 769 |
| BRD4-BD2 | 49 | 7.3 | 9 |
| BRDT-BD1 | - | < 4.3 | 2454 |
| BRDT-BD2 | 214 | 6.7 | 15 |
Cross-reactivity with Non-BET Bromodomains
Extensive selectivity screening has been performed to assess the binding of this compound to a wide array of non-BET bromodomains. The BROMOscan® platform from Eurofins DiscoverX is a widely used competition binding assay for this purpose. Reports consistently indicate that this compound is "clean" when screened against panels of non-BET bromodomains, signifying no significant binding or inhibitory activity.[3][4]
While a comprehensive table of specific Kd values for this compound against all non-BET bromodomains is not publicly available, the collective evidence from multiple studies strongly supports its high selectivity. For instance, in a screen against 40 non-BET bromodomains, this compound showed no measurable activity.[4] This lack of off-target binding is a critical feature that distinguishes this compound as a high-quality chemical probe.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust and validated biochemical assays. Below are detailed methodologies for the key experiments cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous, proximity-based assay used to measure the binding of an inhibitor to a target protein.
Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., Europium chelate) conjugated to the bromodomain-containing protein to an acceptor fluorophore (e.g., APC) conjugated to a ligand that binds to the bromodomain. When an inhibitor competes with the ligand for binding to the bromodomain, the FRET signal is disrupted, leading to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation: Recombinant bromodomain protein is labeled with a donor fluorophore (e.g., Europium-chelate). A biotinylated histone peptide ligand is complexed with an acceptor fluorophore (e.g., APC-conjugated streptavidin).
-
Assay Plate Preparation: Test compounds, including this compound, are serially diluted in an appropriate assay buffer and added to a low-volume 384-well plate.
-
Reaction Incubation: The donor-labeled bromodomain protein is added to the wells containing the test compounds and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
-
Signal Detection: The acceptor-ligand complex is then added to the wells, and the plate is incubated for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Data Acquisition: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, typically with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the TR-FRET bromodomain binding assay.
BROMOscan® Assay (Competition Binding Assay)
This assay is a proprietary technology from Eurofins DiscoverX that measures the binding of a test compound to a panel of bromodomains.
Principle: The assay is based on a competition between the test compound and an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of bromodomain protein bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Protocol Outline:
-
Immobilized Ligand: A proprietary ligand for the bromodomain is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The DNA-tagged bromodomain protein is incubated with the test compound (this compound) and the immobilized ligand.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Washing: Unbound protein is washed away.
-
Quantification: The amount of DNA-tagged bromodomain protein remaining bound to the solid support is quantified by qPCR.
-
Data Analysis: The amount of bound protein is compared to a control reaction without the test compound. A dose-response curve is generated by testing a range of compound concentrations, and the dissociation constant (Kd) is calculated.
Caption: Workflow for the BROMOscan competition binding assay.
Signaling Pathways of Key Non-BET Bromodomains: CREBBP/EP300
To illustrate the importance of selectivity, it is useful to consider the signaling pathways of non-BET bromodomains that could be potential off-targets. The bromodomains of CREB-binding protein (CREBBP) and p300 (EP300) are among the most studied non-BET bromodomains and play crucial roles as transcriptional co-activators.
CREBBP and EP300 are recruited to chromatin by transcription factors and acetylate histones, leading to a more open chromatin structure that facilitates gene transcription.[5] Their bromodomains are thought to be important for recognizing acetylated histones and stabilizing their association with chromatin. Dysregulation of CREBBP/EP300 activity is implicated in various diseases, including cancer.
Caption: Role of CREBBP/EP300 in transcriptional activation.
Conclusion
The available data robustly supports the classification of this compound as a highly selective inhibitor of the BD2 domain of BET proteins. Its lack of significant cross-reactivity with a broad range of non-BET bromodomains, as determined by rigorous screening platforms like BROMOscan®, makes it an invaluable tool for precisely investigating the biological functions of this specific epigenetic reader domain. This high degree of selectivity minimizes the potential for confounding off-target effects, thereby enhancing the reliability and interpretability of experimental findings in the fields of epigenetics and drug discovery.
References
- 1. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating GSK046 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of GSK046, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] Effective validation of target engagement is a critical step in the development of selective chemical probes and therapeutic agents. This document outlines and compares several orthogonal approaches, offering detailed protocols and data presentation to aid in the selection of the most suitable method for your research needs.
This compound: A Selective BET Bromodomain Inhibitor
This compound is a potent and selective chemical probe that targets the BD2 domain of BET proteins.[2][4] These proteins are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription.[5] By binding to the BD2 domain, this compound disrupts these interactions, leading to immunomodulatory and anti-inflammatory effects.[1][2]
Comparative Analysis of Target Engagement Methods
Several distinct methodologies can be employed to confirm that this compound is binding to its intended BET protein targets within a cellular context. The following table summarizes and compares key quantitative aspects of these techniques.
| Method | Principle | Typical Readout | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[6] | Western Blot or ELISA quantification of soluble protein after heat shock. | Low to Medium | Label-free; applicable to native proteins in cells and tissues.[4] | Requires a specific antibody for detection; may not be suitable for all proteins. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[5] | BRET ratio (acceptor emission / donor emission). | High | Highly sensitive and quantitative; suitable for high-throughput screening.[7] | Requires genetic modification of the target protein; relies on a specific fluorescent tracer. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of a fluorescently-tagged target protein, which is altered by inhibitor binding to chromatin.[1][8] | Half-maximal fluorescence recovery time (t½). | Low to Medium | Visualizes target dynamics in live cells; provides spatial information.[1][3] | Requires expression of a fluorescently-tagged protein; phototoxicity can be a concern. |
| Co-Immunoprecipitation (Co-IP) | Assesses the disruption of protein-protein interactions upon inhibitor treatment.[9][10] | Western Blot analysis of immunoprecipitated protein complexes. | Low | Confirms disruption of downstream protein interactions in a native cellular context. | Indirect measure of target engagement; can be affected by antibody specificity and lysis conditions. |
| Chromatin Immunoprecipitation (ChIP-qPCR) | Measures the displacement of the target protein from specific gene loci upon inhibitor treatment.[11][12] | Quantitative PCR of enriched DNA fragments. | Medium | Provides direct evidence of target displacement from chromatin at specific genomic locations. | Requires high-quality antibodies; can be technically challenging and time-consuming. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained for BET inhibitors using the described target engagement methods.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | pIC50 | Reference |
| BRD2 BD2 | TR-FRET | 264 | 6.6 | [1][5] |
| BRD3 BD2 | TR-FRET | 98 | 7.0 | [1][5] |
| BRD4 BD2 | TR-FRET | 49 | 7.3 | [1][5] |
| BRDT BD2 | TR-FRET | 214 | 6.7 | [1][5] |
| BRD4 BD1 | TR-FRET | >10,000 | <4.2 | [5] |
Table 2: Cellular Target Engagement and Activity of this compound
| Assay | Cell Line | Readout | IC50 / pIC50 | Reference |
| MCP-1 Production | LPS-stimulated PBMCs | ELISA | pIC50 = 7.5 (IC50 ≈ 32 nM) | [1][5] |
| NanoBRET™ (BRD4) | HEK293 | BRET Ratio | - | [2][5] |
| FRAP (BRD4-GFP) | U2OS | t½ recovery | - | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA®)
This protocol is adapted for assessing the engagement of this compound with endogenous BET proteins.
1. Cell Culture and Treatment:
-
Culture cells (e.g., human PBMCs or a relevant cancer cell line) to the desired confluency.
-
Resuspend cells in culture medium at a concentration of 1 x 10^7 cells/mL.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
2. Heat Shock:
-
Aliquot 100 µL of the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.
3. Cell Lysis:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Analyze the abundance of the target BET protein (e.g., BRD4) in the soluble fraction by Western blotting using a specific antibody.
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This protocol describes a method for quantifying the interaction of this compound with BRD4 in live cells.
1. Cell Seeding:
-
Seed HEK293 cells transiently expressing a NanoLuc®-BRD4 fusion protein into a 384-well plate.[2]
2. Reagent Preparation:
-
Prepare the NanoBRET® Tracer solution and the test compound (this compound) dilutions in Opti-MEM® I Reduced Serum Medium.
3. Assay Procedure:
-
Pre-treat the cells with the NanoBRET® BRD Tracer.
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C.[2]
-
Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Recovery After Photobleaching (FRAP)
This protocol details the use of FRAP to measure the effect of this compound on the chromatin binding of BRD4.
1. Cell Transfection and Plating:
-
Transfect U2OS cells with a plasmid encoding a GFP-tagged BRD4 protein.
-
Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
2. Cell Treatment:
-
Treat the cells with this compound or vehicle (DMSO) at the desired concentration and for the appropriate duration (e.g., 1 hour).
3. FRAP Experiment:
-
Mount the dish on a confocal microscope equipped for FRAP.
-
Acquire a pre-bleach image of a selected cell nucleus.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a time-lapse series of images of the bleached region using a low-intensity laser to monitor fluorescence recovery.
4. Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery data.
-
Fit the recovery curve to a mathematical model to determine the half-maximal recovery time (t½) and the mobile fraction of the GFP-tagged protein. An increase in the mobile fraction and a decrease in t½ upon this compound treatment indicate displacement of BRD4 from chromatin.[1][3]
Visualizations
BET Protein Signaling Pathway
Caption: Simplified signaling pathway of BET proteins in transcriptional regulation and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. CETSA [cetsa.org]
- 5. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Overcoming Resistance to BET Inhibitors: A Comparative Analysis of GSK046 in JQ1-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to pan-BET (Bromodomain and Extra-Terminal) inhibitors like JQ1 presents a significant challenge in their clinical development. This guide provides a comparative analysis of the BD2-selective inhibitor GSK046 as a potential strategy to overcome JQ1 resistance. We will delve into the mechanisms of JQ1 resistance, the rationale for selective BD2 inhibition, and present available preclinical data for this compound and other relevant compounds. While direct comparative data of this compound in well-characterized JQ1-resistant cell lines is limited in the public domain, this guide synthesizes existing knowledge to inform future research and development.
Understanding JQ1 and the Challenge of Resistance
JQ1 is a potent, cell-permeable small molecule that acts as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT) by competitively binding to their acetyl-lysine recognition pockets (bromodomains)[1]. This displacement of BET proteins from chromatin leads to the downregulation of key oncogenes, such as MYC, and subsequent cell cycle arrest and apoptosis in various cancer models[2][3]. However, the prolonged therapeutic efficacy of JQ1 is often hampered by the development of acquired resistance.
Mechanisms of resistance to JQ1 are multifaceted and can include:
-
Enhancer Remodeling: Cancer cells can rewire their transcriptional circuitry, leading to the activation of alternative signaling pathways that bypass the dependency on BET proteins for oncogene expression[4].
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of JQ1, thereby diminishing its efficacy.
-
Target Alterations: While less common, mutations in the bromodomain of BET proteins could potentially alter JQ1 binding.
-
Activation of Parallel Pathways: Activation of pathways like Wnt/β-catenin has been implicated in conferring resistance to BET inhibitors[4].
The development of JQ1-resistant cell lines has been documented in various cancer types, including triple-negative breast cancer (TNBC) and lung adenocarcinoma[5][6]. In some instances, these cells exhibit cross-resistance to other pan-BET inhibitors, highlighting the need for alternative therapeutic strategies[7].
The Rationale for Selective BET Bromodomain Inhibition
BET proteins each contain two tandem bromodomains, BD1 and BD2, which are structurally similar but thought to have distinct functional roles. The development of bromodomain-selective inhibitors offers a promising approach to potentially overcome the limitations of pan-BET inhibitors. This compound is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins[2]. The rationale for exploring BD2-selective inhibition in the context of JQ1 resistance is based on the hypothesis that resistant cells may have a differential dependency on the individual bromodomains for their survival and proliferation.
This compound: A Profile of a BD2-Selective Inhibitor
This compound (also known as iBET-BD2) demonstrates significant selectivity for the BD2 domain across the BET family. Below is a summary of its reported biochemical activity.
| Target | IC50 (nM) | Reference |
| BRD2-BD2 | 264 | [2] |
| BRD3-BD2 | 98 | [2] |
| BRD4-BD2 | 49 | [2] |
| BRDT-BD2 | 214 | [2] |
Table 1: Biochemical Potency of this compound against BET Bromodomain 2.
In cellular assays, this compound has shown immunomodulatory activity and the ability to inhibit the production of pro-inflammatory cytokines[2]. While these findings establish its biological activity, its efficacy in JQ1-resistant cancer models has not been extensively reported in publicly available literature.
Comparative Efficacy Data (Hypothetical)
To truly assess the efficacy of this compound in JQ1-resistant contexts, direct comparative studies are necessary. The following table illustrates the type of data required from such a study, comparing the anti-proliferative effects of JQ1 and this compound in a parental (sensitive) and a JQ1-resistant cell line pair.
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| MDA-MB-231 (Parental) | JQ1 | Value | 1 |
| This compound | Value | 1 | |
| MDA-MB-231-JQR (JQ1-Resistant) | JQ1 | Value | >10 |
| This compound | Value | ? |
Table 2: Hypothetical Comparative IC50 Values of JQ1 and this compound in a JQ1-Sensitive and -Resistant Breast Cancer Cell Line Pair. The "Fold Resistance" is calculated relative to the parental cell line. The key data point to determine is the IC50 of this compound in the JQ1-resistant line.
Alternative BD2-Selective Inhibitors
Other BD2-selective inhibitors have been developed and studied, offering further insights into the potential of this therapeutic strategy.
-
RVX-208 (Apabetalone): This compound exhibits selectivity for the second bromodomain and has been investigated primarily for its role in cardiovascular disease[8]. However, studies have also explored its anti-inflammatory and anti-cancer properties[9][10].
-
ABBV-744: A highly potent and selective BD2 inhibitor that has shown robust anti-tumor activity in preclinical models of acute myeloid leukemia and prostate cancer[5][11]. Notably, ABBV-744 demonstrated a better safety profile compared to pan-BET inhibitors in some studies[12].
While these compounds provide a strong rationale for BD2-selective inhibition, direct comparisons with this compound in JQ1-resistant models are still needed.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
Generation of JQ1-Resistant Cell Lines
Objective: To develop cancer cell lines with acquired resistance to JQ1 for subsequent drug efficacy studies.
Protocol:
-
Cell Culture: Culture the desired parental cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in its recommended growth medium.
-
Initial JQ1 Exposure: Begin by treating the cells with a low concentration of JQ1, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of JQ1 in a stepwise manner. The increments should be small enough to allow for the selection of resistant clones without causing complete cell death.
-
Monitoring: Regularly monitor cell viability and morphology. A population of resistant cells will emerge that can proliferate in the presence of JQ1 concentrations that are toxic to the parental cells.
-
Clonal Selection: Once a resistant population is established at a high concentration of JQ1 (e.g., 1-5 µM), single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones.
-
Characterization: Characterize the resistant clones by determining their IC50 for JQ1 and comparing it to the parental cell line. Further molecular characterization (e.g., RNA-seq, Western blotting) can be performed to investigate the mechanisms of resistance.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
Materials:
-
Parental and JQ1-resistant cancer cell lines
-
Complete cell culture medium
-
JQ1 and this compound stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of JQ1 and this compound in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the occupancy of BET proteins (e.g., BRD4) at specific gene promoters or enhancers in response to inhibitor treatment.
Protocol: A detailed protocol for ChIP-seq can be found in various resources[13][14]. The general workflow is as follows:
-
Cell Treatment: Treat parental and JQ1-resistant cells with JQ1, this compound, or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD4) or a control IgG.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Conclusion and Future Directions
While the pan-BET inhibitor JQ1 has shown promise in preclinical studies, the development of resistance remains a critical hurdle. The BD2-selective inhibitor this compound presents a rational therapeutic strategy to potentially overcome this resistance. The available data on this compound and other BD2-selective inhibitors suggest a distinct pharmacological profile that may be advantageous in certain contexts. However, direct experimental evidence comparing the efficacy of this compound in JQ1-sensitive versus JQ1-resistant cancer cell lines is currently lacking.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound and JQ1 in well-characterized JQ1-resistant cell lines across various cancer types.
-
Mechanism of Action in Resistant Cells: Elucidating the molecular mechanisms by which this compound may overcome JQ1 resistance, including its effects on chromatin binding of BET proteins and downstream gene expression.
-
In Vivo Efficacy: Evaluating the in vivo efficacy of this compound in animal models of JQ1-resistant tumors.
Such studies will be crucial in determining the clinical potential of this compound and the broader strategy of selective BET bromodomain inhibition in the era of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of resistance to BET bromodomain inhibitor JQ1 and demonstration of epithelial-mesenchymal transition in pancreatic cancer cells. - ASCO [asco.org]
- 8. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
A Comparative Transcriptomic Analysis of GSK046 and Pan-BET Inhibitors in Modulating Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic and cellular effects of the selective BET bromodomain inhibitor, GSK046, and broad-acting pan-BET inhibitors. The information is compiled from multiple studies to offer insights into their differential mechanisms and potential therapeutic applications, supported by experimental data.
Introduction to this compound and Pan-BET Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They contain two conserved N-terminal bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers.
Pan-BET inhibitors , such as JQ1 and I-BET151, bind to both BD1 and BD2 of all BET family members.[1][2] They have shown significant efficacy in preclinical cancer models, largely by downregulating the expression of key oncogenes like MYC.[3][4][5] However, their clinical utility has been hampered by on-target toxicities, likely due to their broad inhibitory profile.[1][6][7]
This compound (iBET-BD2) is a selective inhibitor of the second bromodomain (BD2).[1][5][7][8] This selectivity offers a potential therapeutic advantage by teasing apart the distinct functions of the two bromodomains, possibly leading to a better safety profile. Research suggests that this compound and other BD2-selective inhibitors are particularly effective in models of inflammation and autoimmune diseases, while showing less pronounced effects on cancer cell proliferation compared to pan-BET inhibitors.[1][2][5][9]
Comparative Performance: this compound vs. Pan-BET Inhibitors
The following tables summarize the differential effects of this compound (represented by its analogue iBET-BD2) and pan-BET inhibitors on gene expression and cellular phenotypes based on available transcriptomic and functional studies.
Table 1: Comparative Effects on Gene Expression
| Gene Category | Pan-BET Inhibitors (e.g., I-BET151, JQ1) | This compound (as iBET-BD2) | Supporting Evidence |
| Oncogenes (e.g., MYC) | Strong Downregulation | Moderate to No Significant Effect | [2][10] |
| Cell Cycle Genes | Strong Downregulation | Moderate to No Significant Effect | [2][10][11] |
| Apoptosis-related Genes | Upregulation of Pro-apoptotic Genes | Less Pronounced Effect | [2][8][9] |
| Inflammatory Genes (IFN-γ induced) | Strong Inhibition of Induction | Strong Inhibition of Induction | [10] |
| Chemokine Genes (e.g., CCL2) | Strong Downregulation | Strong Downregulation | [8][12] |
| Steady-State Gene Expression | Broad Repression | Minimal Effect | [10] |
Table 2: Comparative Effects on Cellular Phenotypes
| Cellular Process | Pan-BET Inhibitors (e.g., I-BET151, JQ1) | This compound (as iBET-BD2) | Supporting Evidence |
| Cancer Cell Proliferation | Strong Inhibition | Minimal to Moderate Inhibition | [2][10][11] |
| Cell Cycle Arrest | Induction of G1 Arrest | No Significant Effect | [2][11] |
| Apoptosis | Induction of Apoptosis | Minimal Induction | [2][8][9] |
| Inflammatory Cytokine Release | Strong Inhibition | Strong Inhibition | [8][9][10] |
| Fibroblast Activation (Radiation-induced) | Attenuation | Attenuation | [11] |
Experimental Protocols
The following is a representative protocol for a comparative transcriptomic analysis of BET inhibitors using RNA sequencing (RNA-Seq), synthesized from methodologies reported in the literature.[2][13][14][15]
1. Cell Culture and Treatment:
-
Human cell lines (e.g., cancer cell lines like Kasumi-1 or inflammatory cells like BV-2 microglia) are cultured under standard conditions.
-
Cells are seeded at an appropriate density and allowed to adhere overnight.
-
Cells are then treated with either a pan-BET inhibitor (e.g., JQ1 at 250-500 nM), this compound (at a comparable effective concentration), or vehicle control (e.g., DMSO) for a specified time course (e.g., 1, 3, 6, or 24 hours).
-
For studies on inflammatory responses, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[2]
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the treated cells using a suitable method, such as TRIzol reagent followed by a column-based purification kit.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
3. RNA-Seq Library Preparation and Sequencing:
-
An mRNA-sequencing library is prepared from a defined amount of total RNA (e.g., 1 µg).
-
Poly(A)-containing mRNA is purified using oligo(dT)-attached magnetic beads.
-
The purified mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters.
-
The adapter-ligated fragments are amplified by PCR to generate the final cDNA library.
-
The quality and quantity of the library are assessed, and the libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the inhibitor-treated groups and the vehicle control group. A typical cutoff for significance is a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.
-
Functional Annotation and Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the inhibitors.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for Pan-BET inhibitors vs. This compound.
Experimental Workflow Diagram
Caption: Workflow for comparative transcriptomic analysis.
References
- 1. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profiling of patient-derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress and structural analyses of domain-selective BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 9. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Bromodomain and Extraterminal Domain Family Proteins Ameliorates Experimental Renal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. protocols.io [protocols.io]
- 15. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for GSK046
For researchers and laboratory professionals handling GSK046, a potent and selective BD2 bromodomain inhibitor, adherence to proper disposal procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of the essential safety information, logistical considerations for disposal, and step-by-step procedural guidance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Weight | 414.47 g/mol | [1][2] |
| Molecular Formula | C₂₃H₂₇FN₂O₄ | [1][2][3][4] |
| Form | Powder | [2] |
| Color | White to beige | [2] |
| Purity | ≥98% (HPLC) | [2][4] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in DMSO | [1][4] |
Experimental Protocols: Disposal of this compound
While specific, manufacturer-provided disposal protocols for this compound are not publicly available, the following general procedures are based on standard laboratory practices for the disposal of chemical waste. These steps are designed to mitigate risks and ensure the safe handling of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like weigh boats and contaminated wipes, should be collected in a designated, sealed plastic bag or container labeled "Chemical Waste."
-
-
Liquid Waste:
-
Solutions of this compound, typically in solvents like DMSO, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with aqueous or incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical sharps waste.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the primary hazard (e.g., "Chemical Waste," "Caution: Research Chemical"), and the date of accumulation.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
3. Disposal Procedure:
-
All this compound waste must be disposed of through the institution's official hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the collected waste.
-
Provide the EHS office with a complete inventory of the waste being disposed of.
-
Do not dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling GSK046
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling investigational compounds such as GSK046. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling practices. The following procedural guidance directly addresses key operational questions for the safe management of this compound.
Quantitative Data Summary
A clear understanding of this compound's physical and chemical properties is the foundation of its safe handling. The following table summarizes key quantitative data for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 414.47 g/mol | [1] |
| Form | Powder | [1] |
| Color | White to beige | [1] |
| Storage (Powder) | -20°C | [2] |
| Storage (in DMSO) | -80°C (up to 6 months) | [2] |
| Solubility (DMSO) | 83 mg/mL (200.25 mM) | [3] |
| Solubility (Ethanol) | Soluble to 100 mM | |
| Storage Class | 11 - Combustible Solids | [1] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves are recommended. Due to the lack of specific chemical resistance data for this compound, it is advisable to double-glove, especially when handling concentrated solutions. Gloves should be inspected before use and changed frequently, particularly if contamination is suspected.
-
Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. For handling solutions, work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of aerosols.
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized protocols is essential for minimizing risks associated with this compound.
Operational Plan: From Receipt to Use
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Verify that the product name and quantity match the order.
-
Storage: Immediately transfer the compound to the appropriate storage condition as specified in the data table. Ensure the storage location is secure and clearly labeled.
-
Preparation of Stock Solutions:
-
All weighing of the this compound powder must be conducted within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use a dedicated, clean spatula and weighing paper.
-
When dissolving in a solvent such as DMSO, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
-
-
Use in Experiments:
-
All procedures involving the handling of this compound solutions should be performed in a chemical fume hood.
-
Use calibrated pipettes with disposable tips to handle solutions.
-
Avoid the creation of aerosols.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Unwanted or expired solid this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.
-
Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and weighing paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of all associated waste materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
